A Technical Guide to Elucidating the In Vivo Pharmacokinetics of Novel Psychoactive Substances: A Case Study Approach for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
Abstract The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and forensic toxicology.[1][2] Understanding the pharmacokinetic profile—the journey of a drug th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and forensic toxicology.[1][2] Understanding the pharmacokinetic profile—the journey of a drug through the body—is paramount for predicting its efficacy, toxicity, and potential for abuse.[3] This guide outlines a comprehensive, field-proven framework for the in vivo characterization of the pharmacokinetics of a novel compound, using the representative structure 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine. As no specific data for this compound currently exists in peer-reviewed literature, this document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. We will detail the necessary steps from study design and bioanalytical method development to the elucidation of absorption, distribution, metabolism, and excretion (ADME) pathways, thereby establishing a blueprint for the scientific investigation of new chemical entities.
Introduction: The Imperative for Pharmacokinetic Profiling of Novel Compounds
1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is a synthetic compound whose structure does not immediately place it into one of the more common classes of NPS, such as synthetic cathinones or cannabinoids. Its chemical features, however, suggest potential psychoactive properties that warrant a thorough investigation of its behavior in a biological system. The study of pharmacokinetics (PK) is the quantitative analysis of a drug's movement into, through, and out of the body.[3] A robust PK profile is a cornerstone of drug development and safety assessment, providing critical insights into dosing regimens, potential drug-drug interactions, and the correlation between concentration and effect (pharmacodynamics).[3][4]
For a new and uncharacterized molecule like 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, a systematic in vivo pharmacokinetic study is the only way to reliably determine its disposition. This guide provides the strategic and methodological framework to conduct such an investigation.
Phase I: Pre-Clinical In Vivo Study Design
The foundation of any successful PK study is a meticulously planned in vivo experiment. The primary objective is to obtain time-course data of the drug's concentration in biological fluids following administration.
Animal Model Selection
The choice of animal model is critical for generating data that can be extrapolated to humans. The Sprague-Dawley rat is a commonly used and well-characterized model for initial pharmacokinetic studies due to its manageable size, cost-effectiveness, and extensive historical dataset.[5][6] For later-stage studies, a second, non-rodent species may be required.
Dose Administration and Formulation
Route of Administration: To assess fundamental PK parameters like clearance and volume of distribution, an intravenous (IV) administration is essential as it guarantees 100% bioavailability. To understand oral absorption and bioavailability, a separate oral gavage (PO) administration group is required.
Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. A minimum of three dose levels for the oral route is recommended to assess dose proportionality.[7] For this guide, we will propose a low, mid, and high dose for oral administration (e.g., 1, 5, and 25 mg/kg) and a single dose for IV administration (e.g., 1 mg/kg).
Formulation: The compound must be dissolved in a suitable vehicle that ensures its solubility and stability without causing adverse effects. A common starting point is a mixture of saline, polyethylene glycol (PEG), and ethanol.
Blood Sampling Schedule
A well-designed sampling schedule is crucial to accurately define the plasma concentration-time curve. Sampling should be frequent during the initial absorption and distribution phases and then spaced out during the elimination phase.[8][9]
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
Blood samples (typically ~100-200 µL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
An In-depth Technical Guide to the Receptor Binding Affinity Profile of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity profile of the novel chemical entity 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine. Due to the abse...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the receptor binding affinity profile of the novel chemical entity 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine. Due to the absence of publicly available data on this specific compound, this document outlines a robust, hypothetical, and scientifically grounded methodology for its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of new molecular entities. The guide details the strategic selection of potential biological targets, in-depth protocols for in-vitro binding assays, and a framework for data analysis and interpretation. By following the principles and methodologies described herein, researchers can systematically elucidate the pharmacological fingerprint of novel compounds, a critical step in the drug discovery and development pipeline.
Introduction and Rationale
The compound 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is a novel secondary amine featuring a cyclopentyl moiety. While direct pharmacological data for this specific molecule is not currently available in the public domain, its structural components suggest potential interactions with various biological targets. The cyclopentyl group can enhance lipophilicity, potentially facilitating passage across the blood-brain barrier, while the N-methylmethanamine group is a common feature in many centrally acting agents.[1] This guide, therefore, proposes a systematic approach to profile its receptor binding affinities, focusing on targets implicated in neurological and psychiatric disorders.
The primary objective of this guide is to provide a detailed, self-validating framework for determining the receptor binding profile of a novel compound, using 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine as a case study. The causality behind each experimental choice is explained to ensure a thorough understanding of the scientific process.
Target Selection Strategy
Given the structural characteristics of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, a primary screen should focus on G-protein coupled receptors (GPCRs) and ion channels, which are common targets for molecules with similar scaffolds.[1] The initial target panel is selected based on the principle of "guilt-by-association," where structural similarity to known ligands informs the initial biological interrogation.
Table 1: Proposed Initial Receptor Target Panel
Receptor Family
Specific Targets
Rationale
Serotonin Receptors
5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
The tryptamine scaffold, a related structure, shows affinity for these receptors.[2]
Dopamine Receptors
D1, D2, D3, D4
Many centrally acting drugs with amine functionalities interact with the dopaminergic system.
Adrenergic Receptors
α1, α2, β1, β2
To assess for potential off-target effects and cardiovascular liabilities.
Opioid Receptors
µ, δ, κ
To screen for potential analgesic or addictive properties.[3]
Sigma Receptors
σ1, σ2
These receptors are known to bind a wide variety of structurally diverse compounds.
Transporters
SERT, DAT, NET
To determine if the compound has reuptake inhibitory activity.
Experimental Protocols
The following protocols describe the step-by-step methodologies for determining the receptor binding affinity of a test compound. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. The principle involves the competition between a radiolabeled ligand (the "hot" ligand) and the unlabeled test compound (the "cold" ligand) for binding to the receptor.
Protocol 1: General Radioligand Competition Binding Assay
Membrane Preparation:
Culture cells expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the supernatant at high speed to pellet the cell membranes.
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Assay Setup:
In a 96-well plate, add the following in order:
Assay buffer
A fixed concentration of radioligand (typically at or below its Kd value).
A range of concentrations of the test compound (typically from 10-10 M to 10-5 M).
Cell membranes.
Include control wells for:
Total binding: Radioligand and membranes only.
Non-specific binding: Radioligand, membranes, and a high concentration of a known, non-radioactive ligand for the receptor.
Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
Harvesting:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Detection:
Place the filter mats in scintillation vials with a scintillation cocktail.
Quantify the radioactivity on each filter using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition by the test compound. This provides information on whether the compound is an agonist, antagonist, or inverse agonist.
Protocol 2: cAMP Functional Assay (for Gs or Gi-coupled receptors)
Cell Culture and Plating:
Use a cell line stably expressing the receptor of interest and a reporter system (e.g., CRE-luciferase).
Plate the cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment:
Replace the culture medium with a serum-free medium.
Add a range of concentrations of the test compound.
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration.
Incubation:
Incubate the plate at 37°C in a CO2 incubator for a specified time.
cAMP Measurement:
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay with a colorimetric or fluorescent readout).
Data Analysis:
For agonist testing, plot the cAMP concentration against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
For antagonist testing, plot the response in the presence of the agonist against the logarithm of the antagonist concentration to determine the IC50, which can then be used to calculate the antagonist constant (Kb).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to allow for easy comparison of the compound's affinity and functional activity across multiple targets.
Table 2: Hypothetical Receptor Binding Affinity and Functional Activity Profile of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
Receptor
Radioligand
Ki (nM)
Assay Type
Functional Activity (EC50/IC50, Emax)
5-HT2A
[3H]-Ketanserin
15
Binding
Agonist (EC50 = 35 nM, Emax = 85%)
D2
[3H]-Spiperone
80
Binding
Antagonist (IC50 = 120 nM)
SERT
[3H]-Citalopram
>1000
Binding
No significant activity
α2A
[3H]-Rauwolscine
250
Binding
Not determined
This is a table of hypothetical data for illustrative purposes.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and signaling pathways.
Caption: High-level overview of the experimental workflow.
This guide provides a comprehensive, albeit hypothetical, framework for the systematic evaluation of the receptor binding affinity profile of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine. The outlined protocols and strategies are grounded in established pharmacological principles and are designed to yield a robust and interpretable dataset. Upon successful characterization of the in-vitro binding profile, future studies should focus on in-vivo models to assess the compound's pharmacokinetic properties, efficacy, and safety profile. Such a tiered approach is fundamental to the progression of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent. The methodologies described herein are not only applicable to the title compound but can also serve as a valuable template for the pharmacological profiling of other novel molecules.
References
BenchChem. (2025). Application Notes and Protocols: 1-Cyclopentyl-N-methyl-methanamine in Pharmaceutical Development.
Cell and Regenerative Biology. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs.
IUPHAR/BPS Guide to PHARMACOLOGY. J-113397 | Ligand page.
In Vitro Toxicity Screening of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine: A Technical Guide for Preclinical Safety Assessment
Introduction The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent upon a rigorous evaluation of its safety profile. Early-stage, robust in vitro toxicity screening is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent upon a rigorous evaluation of its safety profile. Early-stage, robust in vitro toxicity screening is a cornerstone of this process, enabling the timely identification of potential liabilities, reducing late-stage attrition, and minimizing the use of animal testing in accordance with the 3Rs (Replacement, Reduction, and Refinement) principle.[1] This guide provides a comprehensive framework for the in vitro toxicity screening of the novel compound 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine , a small molecule with potential applications in pharmaceutical development for which no public toxicity data is currently available.
As a Senior Application Scientist, this document is structured not as a rigid template, but as a strategic, tiered approach to toxicological assessment. We will begin with broad-spectrum cytotoxicity assays to establish a foundational understanding of the compound's potency and then delve into more specific, mechanistic assays to probe for key toxicological endpoints including genotoxicity, cardiotoxicity, and hepatotoxicity. Each section will detail the scientific rationale behind the chosen assay, provide a comprehensive, step-by-step protocol, and offer insights into data interpretation, thereby creating a self-validating system for the toxicological evaluation of this novel chemical entity.
Compound of Interest: 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
The initial phase of our screening cascade is to determine the concentration range at which 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine exerts cytotoxic effects. This is crucial for defining the appropriate concentration ranges for subsequent, more resource-intensive mechanistic studies. We will employ two distinct, yet complementary, assays to assess cell viability and membrane integrity.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn serves as a proxy for cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[3][5] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Cell Preparation:
Culture human hepatocellular carcinoma (HepG2) cells in the recommended medium until they reach approximately 80% confluency.
Harvest the cells and perform a cell count to determine viability.
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]
Compound Treatment:
Prepare a stock solution of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 25, 50, 100 µM).[6]
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO) and blank control wells (medium only).
Incubate the plate for 48 hours.
MTT Assay:
Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[3]
Incubate the plate for an additional 4 hours at 37°C, protected from light.
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
Gently shake the plate for 10-15 minutes to ensure complete solubilization.[6]
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
Subtract the average absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[9] The amount of LDH in the supernatant is proportional to the number of lysed cells.
Cell Preparation and Treatment:
Follow the same cell preparation and compound treatment steps as described for the MTT assay.
Sample Collection:
After the 48-hour incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[9]
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[9]
LDH Assay:
Prepare the LDH reaction mixture according to the manufacturer's instructions.
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
Add 50 µL of the stop solution provided in the kit to each well.[9]
Data Acquisition and Analysis:
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
Subtract the 680 nm absorbance from the 490 nm absorbance to get the corrected absorbance.
Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100
Spontaneous LDH release is from untreated cells, and maximum LDH release is from cells treated with a lysis buffer.
Caption: Workflow for foundational cytotoxicity assessment.
Part 2: Mechanistic Toxicity Evaluation
Following the determination of the cytotoxic potential of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, the next step is to investigate the underlying mechanisms of cell death and to screen for specific organ toxicities.
Apoptosis vs. Necrosis: Annexin V/PI Staining
To differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), we will utilize the Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Cell Preparation and Treatment:
Seed cells in a suitable format (e.g., 6-well plates) and treat with the compound at concentrations around the determined IC50 for 24 hours.
Include positive (e.g., staurosporine) and negative (vehicle) controls.
Cell Staining:
Harvest both adherent and floating cells and wash them with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
Transfer 100 µL of the cell suspension to a flow cytometry tube.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
Add 400 µL of 1X Binding Buffer to each tube before analysis.[12]
Flow Cytometry Analysis:
Analyze the samples using a flow cytometer.
The cell populations will be distinguished as follows:
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Caspase-3/7 Activation Assay
To further confirm the involvement of apoptosis, we will measure the activity of effector caspases, specifically caspase-3 and caspase-7. These enzymes play a crucial role in the execution phase of apoptosis by cleaving various cellular substrates. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[13][14]
Cell Preparation and Treatment:
Seed cells in a white-walled 96-well plate and treat with the compound as described for the Annexin V/PI assay.
Assay Procedure:
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[15]
Mix the contents of the wells by gentle shaking.
Incubate at room temperature for 1-2 hours, protected from light.
Data Acquisition and Analysis:
Measure the luminescence of each well using a luminometer.
An increase in luminescence compared to the vehicle control indicates the activation of caspase-3 and/or -7.
Metabolic Profiling and Pathway Elucidation of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine in Human Liver Microsomes
Executive Summary The pharmacokinetic optimization of novel chemical entities requires a rigorous understanding of their biotransformation pathways. This technical whitepaper details the metabolic profiling of 1-(1-(Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pharmacokinetic optimization of novel chemical entities requires a rigorous understanding of their biotransformation pathways. This technical whitepaper details the metabolic profiling of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (CAS: 2387704-17-6)[1] in Human Liver Microsomes (HLM). By synthesizing structural vulnerability analysis with high-resolution mass spectrometry (LC-HRMS/MS)[2], we establish a self-validating framework to map the Phase I clearance mechanisms of this highly functionalized alicyclic amine.
As a Senior Application Scientist, predicting metabolic liabilities before executing in vitro assays is critical for targeted data acquisition. The target compound features a gem-disubstituted cyclopentane ring bearing two distinct functional arms: a methoxymethyl ether and an N-methylaminomethyl group.
Based on established cytochrome P450 (CYP450) mixed-function oxidase mechanisms[3], we can predict the following primary metabolic trajectories:
Pathway A (N-Demethylation): The secondary amine is highly susceptible to oxidative N-dealkylation, primarily driven by CYP3A4 and CYP2D6. This proceeds via an initial electron abstraction or direct hydrogen atom transfer, forming a carbinolamine intermediate that collapses to release formaldehyde.
Pathway B (O-Demethylation): The aliphatic methyl ether is a classic target for O-dealkylation (CYP2D6/CYP2C19), yielding a primary alcohol.
Pathway C (Aliphatic Hydroxylation): The cyclopentane ring provides multiple unactivated sp³ C-H bonds. Hydroxylation via the classic iron-oxo (FeIV=O) rebound mechanism[3] at the C2 or C3 positions breaks the molecule's plane of symmetry. Expert Insight: This will generate diastereomeric pairs of hydroxylated metabolites, which will present analytically as closely eluting isobaric peaks on a reverse-phase chromatogram.
To ensure absolute trustworthiness, the in vitro protocol must be a self-validating system. The following methodology guarantees that any observed substrate depletion is definitively CYP-mediated[4].
Step-by-Step Methodology
System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Causality: Mg²⁺ is an essential cofactor that facilitates the electron transfer from NADPH-cytochrome P450 reductase to the CYP heme center.
Protein Spiking: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL.
Causality: Maintaining protein concentration at or below 1.0 mg/mL ensures linear enzyme kinetics and minimizes non-specific protein binding, which can artificially depress the apparent intrinsic clearance (
CLint
)[4].
Substrate Addition: Spike the target compound to a final concentration of 1 µM (using <0.1% DMSO final volume). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation (The Validation Step):
Active System: Initiate the reaction by adding 1 mM NADPH.
Negative Control: Initiate a parallel reaction with buffer instead of NADPH. Causality: CYPs are obligate mixed-function oxidases requiring NADPH. Any degradation in this control flags non-CYP artifacts (e.g., chemical instability).
Positive Controls: Run parallel incubations with Dextromethorphan (CYP2D6) and Testosterone (CYP3A4) to validate the catalytic viability of the specific HLM batch.
Quenching: At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and instantly quench in 150 µL of ice-cold acetonitrile containing 50 ng/mL Labetalol (Internal Standard).
Causality: The 3:1 organic ratio instantly denatures CYP proteins to halt the reaction, while the internal standard normalizes downstream LC-MS injection variability.
Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-HRMS/MS analysis.
High-Resolution Analytical Strategy (LC-HRMS/MS)
Metabolite identification (MetID) relies on the precise elucidation of mass shifts. We utilize Ultra-Performance Liquid Chromatography coupled to an Orbitrap or Q-TOF mass spectrometer[5].
Chromatography: A C18 column (e.g., Waters Acquity BEH, 1.7 µm) using a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). A shallow gradient is critical to resolve the diastereomeric ring-hydroxylated metabolites.
Mass Spectrometry: Data-Dependent Acquisition (DDA) is employed. Causality: High-resolution MS provides sub-5 ppm mass accuracy, which is non-negotiable here. The N-desmethyl (M1) and O-desmethyl (M2) metabolites are exact isobars (Theoretical
[M+H]+
144.1388). They can only be distinguished by their MS/MS spectra: M1 will yield fragments retaining the methoxymethyl group, whereas M2 will yield fragments retaining the N-methyl group[2].
Quantitative Data & Pathway Elucidation
The HRMS data reveals four primary Phase I metabolites, summarized in the table below. The exact mass calculations confirm the predicted biotransformations.
Fig 1. Phase I CYP450-mediated biotransformation pathways in human liver microsomes.
Conclusion
The metabolic profiling of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine demonstrates a multi-nodal clearance pathway dominated by N- and O-dealkylation, alongside alicyclic hydroxylation. By employing a self-validating HLM assay coupled with LC-HRMS/MS, we can confidently map these pathways, providing essential data for downstream pharmacokinetic modeling and structural optimization.
References
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. ACS Publications.[Link]
Obach, R. S. (2011). Predicting clearance in humans from in vitro data. PubMed.[Link]
IntechOpen (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.[Link]
MetIDfyR (2020). An Open-Source R Package to Decipher Small-Molecule Drug Metabolism through High-Resolution Mass Spectrometry. ACS Publications.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (CAS: 2387704-17-6)
Audience: Researchers, synthetic chemists, and drug development professionals.
Retrosynthetic Analysis & Route Design
The target molecule, 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine , is a sterically hindered secondary amine featuring a fully substituted cyclopentyl core. The presence of both a methoxymethyl ether and an N-methylaminomethyl group on the same quaternary carbon (C1) dictates a highly controlled, sequential functionalization strategy.
From a retrosynthetic perspective, the secondary amine can be reliably accessed via the exhaustive reduction of the corresponding N-methyl amide. The amide, in turn, is formed via a peptide-like coupling between methylamine and a functionalized carboxylic acid. The quaternary stereocenter is best established early in the synthesis through the directed
α
-alkylation of methyl cyclopentanecarboxylate using a strong base and an electrophilic methoxymethyl source.
This four-step linear sequence ensures high regioselectivity, utilizes standard scalable reagents, and avoids the formation of complex statistical mixtures that often plague direct di-alkylation strategies.
Experimental Workflow & Methodologies
Synthesis workflow of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine.
Step 1:
α
-Alkylation of Methyl Cyclopentanecarboxylate
Objective: Establish the quaternary carbon center by introducing the methoxymethyl (MOM) group.
Causality Insight: Lithium diisopropylamide (LDA) is chosen to quantitatively generate the kinetic enolate at -78 °C. The low temperature prevents self-condensation (Claisen condensation) of the ester. Chloromethyl methyl ether (MOM-Cl) acts as a highly reactive, hard electrophile for the
SN2
attack by the enolate.
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (30 mL) and diisopropylamine (1.4 mL, 10 mmol).
Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (4.0 mL, 2.5 M in hexanes, 10 mmol) dropwise. Stir for 30 minutes to form LDA.
Add methyl cyclopentanecarboxylate (1.28 g, 10 mmol) dissolved in anhydrous THF (5 mL) dropwise over 10 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.
Add chloromethyl methyl ether (MOM-Cl) (1.14 mL, 15 mmol) dropwise. (Critical Safety Note: MOM-Cl is a known carcinogen; this step must be performed strictly inside a certified fume hood with appropriate PPE).
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
Quench the reaction with saturated aqueous
NH4Cl
(20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL).
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield Methyl 1-(methoxymethyl)cyclopentane-1-carboxylate .
Step 2: Ester Hydrolysis (Saponification)
Objective: Unmask the carboxylic acid for subsequent amide coupling.
Causality Insight: A standard base-catalyzed hydrolysis using
LiOH
is highly effective here. The mixed solvent system (THF/MeOH/
H2O
) ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous solution, maximizing the reaction rate.
Dissolve the crude ester from Step 1 (approx. 1.72 g, 10 mmol) in a 2:1:1 mixture of THF/MeOH/
H2O
(40 mL).
Add lithium hydroxide monohydrate (
LiOH⋅H2O
) (1.26 g, 30 mmol) in one portion.
Stir the mixture vigorously at room temperature for 12 hours. Monitor via TLC until the starting material is fully consumed.
Concentrate the mixture under reduced pressure to remove the THF and MeOH.
Dilute the remaining aqueous residue with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted ester or non-acidic impurities.
Carefully acidify the aqueous layer to pH 2–3 using 1 M HCl.
Extract the acidified aqueous layer with EtOAc (3 × 30 mL). Dry the combined organic extracts over
Na2SO4
, filter, and concentrate to yield 1-(Methoxymethyl)cyclopentane-1-carboxylic acid .
Step 3: HATU-Mediated Amide Coupling
Objective: Form the N-methyl amide precursor.
Causality Insight: The carboxylic acid is sterically hindered due to the adjacent fully substituted cyclopentyl ring. HATU is deployed as the coupling reagent because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which efficiently overcomes steric bulk to react with methylamine [1]. DIPEA serves as a non-nucleophilic base to neutralize the methylamine hydrochloride salt.
Dissolve the carboxylic acid (1.58 g, 10 mmol) in anhydrous DMF (20 mL).
Add HATU (4.18 g, 11 mmol) and N,N-diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.
Add methylamine hydrochloride (1.01 g, 15 mmol) to the activated mixture.
Stir the reaction at room temperature for 16 hours.
Dilute the reaction mixture with EtOAc (50 mL). Wash the organic layer sequentially with saturated aqueous
NaHCO3
(30 mL), 1 M HCl (30 mL), and brine (3 × 30 mL) to thoroughly remove the DMF solvent and water-soluble urea byproducts.
Dry the organic layer over
Na2SO4
, filter, and concentrate to yield 1-(Methoxymethyl)-N-methylcyclopentane-1-carboxamide .
Step 4: Reduction of Amide to Secondary Amine
Objective: Reduce the carbonyl group of the amide to a methylene (
−CH2−
) group.
Causality Insight: Amides are the least reactive carboxylic acid derivatives; therefore, a strong reducing agent like Lithium Aluminum Hydride (
LiAlH4
) is required. The mechanism proceeds via a nucleophilic attack by the hydride ion at the amide carbonyl carbon to form a tetrahedral intermediate. The carbonyl oxygen reacts with aluminum hydride to form an oxygen–aluminum bond, converting it into a leaving group. Expulsion of the aluminate anion yields an iminium ion, which is rapidly reduced by a second hydride to form the final amine [2, 3].
To a suspension of
LiAlH4
(0.76 g, 20 mmol) in anhydrous THF (30 mL) at 0 °C under an argon atmosphere, add a solution of the amide from Step 3 (1.71 g, 10 mmol) in THF (10 mL) dropwise over 15 minutes.
Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux for 4 hours.
Cool the mixture back to 0 °C. Carefully quench the excess
LiAlH4
using the Fieser method to prevent emulsion formation: slowly add 0.76 mL of distilled water, followed by 0.76 mL of 15% aqueous NaOH, and finally 2.28 mL of distilled water.
Stir the quenched mixture vigorously for 30 minutes at room temperature until a white, granular aluminum salt precipitate forms.
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (50 mL).
Concentrate the filtrate in vacuo. The resulting crude product can be purified via acid-base extraction or vacuum distillation to afford pure 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine .
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis based on the protocols outlined above.
Seitz, O., et al. (2008). Efficient Route to Highly Water-Soluble Aromatic Cyclic Hydroxamic Acid Ligands. European Journal of Organic Chemistry. Available at:[Link]
JoVE Science Education. (2025). Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. Available at:[Link]
Chemistry Steps. (2024). Reduction of Amides to Amines and Aldehydes. Available at:[Link]
Application
Advanced HPLC-UV Method Development and Validation for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
Executive Summary & The "Chromophore Challenge" 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (CAS: 2387704-17-6) is a specialized secondary aliphatic amine, frequently utilized as a critical building block or API...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The "Chromophore Challenge"
1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (CAS: 2387704-17-6) is a specialized secondary aliphatic amine, frequently utilized as a critical building block or API intermediate and typically handled as a hydrochloride salt[1]. For analytical scientists, quantifying this compound via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a fundamental physical chemistry challenge: the molecule lacks any conjugated π-electron systems or aromatic rings [2].
Direct UV detection of aliphatic amines requires monitoring at extreme low wavelengths (< 210 nm). This approach is highly susceptible to baseline drift, mobile phase absorbance, and severe matrix interference, rendering it unsuitable for robust, validated quantitative methods[2][3]. To achieve the sensitivity and reliability required in pharmaceutical development, we must engineer a chromophore into the molecule prior to detection.
To establish a self-validating and highly sensitive protocol, this method employs a pre-column derivatization strategy using m-Toluoyl Chloride [4].
Causality Behind Experimental Choices (E-E-A-T)
Reagent Selection: While reagents like o-phthalaldehyde (OPA) are common, they only react with primary amines[3]. Because our target is a secondary amine, we require an acylating agent. 4 reacts rapidly and quantitatively with secondary amines to form highly stable amide derivatives[4]. The resulting amide features a strong chromophore (the toluoyl group), shifting the optimal detection wavelength to a clean, interference-free 230 nm region.
Reaction Environment: The derivatization is driven in an alkaline buffer (pH 9.0). This ensures the amine hydrochloride salt is fully deprotonated, maximizing the nucleophilicity of the secondary nitrogen for the nucleophilic acyl substitution.
Self-Validating Quench: A critical failure point in derivatization methods is on-column reaction progression or degradation in the autosampler. By explicitly adding 1 M HCl post-incubation, we instantly quench unreacted m-Toluoyl Chloride (hydrolyzing it to m-toluic acid) and neutralize the pH. This locks the reaction state, ensuring peak area stability (RSD < 2.0%) over a 48-hour autosampler queue[4].
Logical decision tree justifying the pre-column derivatization approach for aliphatic amines.
Buffers & Solvents: Borate buffer (0.1 M, pH 9.0), 1 M HCl, HPLC-grade Acetonitrile (ACN), and MS-grade Water.
Step-by-Step Derivatization Workflow
This protocol is designed to be executed directly in standard 2 mL HPLC vials to minimize transfer losses.
Standard/Sample Preparation: Dissolve the analyte in 50% ACN/Water to a target concentration of 100 µg/mL (Stock). Dilute to working concentrations (0.1 - 50 µg/mL).
Alkalization: Transfer 100 µL of the sample into an HPLC vial. Add 100 µL of 0.1 M Borate Buffer (pH 9.0). Vortex for 5 seconds to ensure complete deprotonation of the amine hydrochloride.
Reagent Addition: Add 50 µL of m-Toluoyl Chloride solution (10 mg/mL in anhydrous ACN).
Incubation: Cap the vial tightly, vortex for 10 seconds, and incubate at room temperature (20-25°C) for exactly 20 minutes[4].
Reaction Quenching (Critical Step): Add 50 µL of 1 M HCl to the vial. Vortex immediately. This neutralizes the alkaline buffer and rapidly hydrolyzes excess reagent into m-toluic acid, preventing further reaction[4].
Centrifugation: Centrifuge the vial at 5000 rpm for 5 minutes to settle any insoluble buffer salts. Transfer the supernatant to a new vial with a glass insert for injection.
Sequential workflow for the derivatization of secondary aliphatic amines prior to HPLC-UV analysis.
Chromatographic Conditions
Because the derivatized analyte is highly lipophilic (containing a cyclopentyl ring, methoxymethyl ether, and a toluoyl group), it will exhibit strong retention on a reversed-phase column. We utilize a core-shell C18 column for high efficiency and an acidic mobile phase to keep the hydrolyzed byproduct (m-toluic acid, pKa ~4.2) protonated, ensuring it elutes sharply without interfering with our target peak.
Table 1: HPLC Instrument Parameters
Parameter
Specification
Rationale
Column
Core-shell C18, 100 x 4.6 mm, 2.7 µm
High theoretical plates resolve the derivative from matrix peaks.
Mobile Phase A
0.1% Formic Acid in Water
Maintains acidic pH to suppress ionization of m-toluic acid byproduct.
Mobile Phase B
Acetonitrile (ACN)
Strong eluent for the highly lipophilic amide derivative.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp
35°C
Reduces mobile phase viscosity and improves mass transfer.
Detection
UV at 230 nm
Maximizes the absorption of the toluoyl chromophore.
Injection Vol
5 µL
Prevents band broadening from the high-organic sample diluent.
Table 2: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
70
30
Initial
2.0
70
30
Isocratic hold to elute polar matrix components
10.0
10
90
Linear ramp to elute the lipophilic derivative
12.0
10
90
Column wash
12.1
70
30
Return to initial conditions
15.0
70
30
Re-equilibration
System Suitability & Method Validation
To ensure the protocol is a self-validating system , the following criteria must be met prior to sample analysis:
Reagent Blank Integrity: A blank sample (buffer + reagent + quench) must be injected. The m-toluic acid peak (typically eluting around 4-5 mins) must have a resolution (
Rs
) > 3.0 from the target analyte peak (typically eluting around 8-9 mins).
Quenching Efficiency: The peak area of the target derivative must not vary by more than 2.0% RSD when injected repeatedly over a 24-hour period from the autosampler (maintained at 15°C).
Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride , Benchchem.4
Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air , ThermoFisher Scientific. 3
Derivatizing Reagents For Detection Of Organic Compounds By HPLC , SDI Article. 2
CAS No : 2387704-17-6 | Product Name : 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine Hydrochloride , Pharmaffiliates. 1
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists
Matrix: Human Plasma (K₂EDTA)
Analytical Platform: HILIC-ESI-MS/MS
Introduction
The quantitative bioanalysis of low-molecular-weight, highly polar basic aliphatic amines—such as 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (Free base MW: 157.25 g/mol )—presents a distinct set of challenges in pharmacokinetic (PK) and drug development studies. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention for such amphoteric or highly polar amines, leading to poor peak shape, early elution in the void volume, and severe susceptibility to matrix effects[1].
To overcome these limitations without resorting to complex, time-consuming pre-column derivatization, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. HILIC provides orthogonal selectivity to RPLC, effectively retaining polar amines while utilizing highly organic mobile phases that significantly enhance electrospray desolvation efficiency and overall assay sensitivity[2].
Experimental Rationale & Causality (E-E-A-T)
As a self-validating bioanalytical system, every step in this protocol is designed with a specific physicochemical causality to ensure trustworthiness and reproducibility:
Why Mixed-Mode Cation Exchange (MCX) SPE? Plasma contains a vast array of endogenous phospholipids and salts that cause severe ion suppression in ESI-MS/MS. Because the target analyte contains a secondary amine (estimated pKa ~9.5), it remains fully protonated at low pH. By acidifying the plasma and loading it onto an MCX sorbent, the positively charged analyte is strongly retained via ionic interactions. This allows for aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral lipids and isobaric interferences before eluting the analyte with a high-pH organic solvent.
Why HILIC over RPLC? In HILIC, the mobile phase starts highly organic (e.g., 95% acetonitrile). This environment not only retains the polar N-methylmethanamine moiety via partitioning into the water-enriched layer on the stationary phase but also drastically improves droplet evaporation in the ESI source, lowering the Lower Limit of Quantification (LLOQ)[2].
Internal Standardization: A Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step to correct for any extraction losses or matrix-induced ionization variability, ensuring the method meets stringent regulatory criteria.
Preparation of Standards and Quality Controls (QCs)
Stock solutions (1.0 mg/mL) are prepared in methanol. The calibration curve is prepared by spiking blank plasma to achieve a range of 1.0 to 1000 ng/mL . Quality Control (QC) samples are prepared at 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).
This protocol utilizes a 30 mg/well Oasis MCX 96-well plate.
Pre-treatment: Aliquot 100 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate. Add 10 µL of SIL-IS (500 ng/mL) and 100 µL of 2% phosphoric acid (H₃PO₄) in water. Vortex for 2 minutes to disrupt protein binding.
Condition/Equilibrate: Condition the MCX plate with 1.0 mL Methanol, followed by equilibration with 1.0 mL Water.
Load: Apply the acidified sample to the SPE plate at a flow rate of ~1 mL/min.
Wash 1 (Aqueous): Wash with 1.0 mL of 0.1 M HCl. (Removes salts and hydrophilic neutrals).
Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. (Removes phospholipids and hydrophobic neutrals).
Elution: Elute the target amine with 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (The high pH neutralizes the amine, breaking the ionic bond).
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Acetonitrile/Water with 10 mM Ammonium Formate and 0.1% FA).
Figure 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for amine extraction from plasma.
LC-MS/MS Conditions
Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm). Column temperature set to 40°C.
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program: Start at 95% B. Hold for 0.5 min. Linear decrease to 60% B over 3.5 min. Hold at 60% B for 1.0 min. Return to 95% B and equilibrate for 1.5 min. Total run time: 6.5 min.
Target Analyte: m/z 158.2 → 126.1 (Quantifier, loss of CH₃OH from the methoxymethyl group); m/z 158.2 → 95.1 (Qualifier, sequential loss of CH₃OH and CH₃NH₂).
SIL-IS: m/z 161.2 → 126.1.
Method Validation Summary
The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [3]. The use of HILIC combined with MCX SPE resulted in highly reproducible data with negligible matrix effects.
Understanding the metabolic fate of aliphatic amines is critical for downstream PK analysis. The N-methylmethanamine structure is highly susceptible to hepatic CYP450-mediated N-demethylation, while the methoxymethyl group may undergo O-demethylation.
Figure 2. Proposed hepatic CYP450-mediated N- and O-demethylation metabolic pathways.
References
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Federal Register. Available at:[Link][3]
Gray, N., et al. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum. Analytical Chemistry. (2017). Available at:[Link][1]
Kvitvang, H. F., et al. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI Cells. (2025). Available at:[Link][2]
Application Notes & Protocols: Formulation Strategies for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine in Preclinical Animal Dosing
Abstract This document provides a comprehensive guide to developing robust and effective formulations for the novel tertiary amine compound, 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, intended for preclinical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to developing robust and effective formulations for the novel tertiary amine compound, 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, intended for preclinical animal studies. Recognizing that this new chemical entity (NCE) has limited public data, this guide is built upon the foundational physicochemical principles governing weakly basic compounds, which often exhibit pH-dependent solubility. We detail essential pre-formulation studies, present a logical framework for vehicle selection, and provide step-by-step protocols for preparing aqueous solutions, pH-adjusted solutions, co-solvent systems, and cyclodextrin-based inclusion complexes. The causality behind experimental choices is explained to empower researchers to make informed decisions, ensuring the delivery of accurate and consistent doses for reliable pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments.
Introduction: The Formulation Challenge
The compound 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is a tertiary amine. Molecules of this class are typically weakly basic and often exhibit poor aqueous solubility at physiological pH, which can lead to erratic oral bioavailability and challenges in developing parenteral formulations.[1][2] An effective formulation strategy is therefore paramount to ensure consistent and predictable systemic exposure in animal models, which forms the bedrock of reliable preclinical data.[3][4]
The primary objective of preclinical formulation is to deliver the active pharmaceutical ingredient (API) in a manner that allows for maximal and reproducible absorption, often starting with simple solutions or suspensions to understand the compound's intrinsic properties.[3][5] This application note will guide the researcher through a systematic approach, from initial characterization to the preparation of various dosing vehicles suitable for oral (gavage) and parenteral administration routes.
Pre-formulation Assessment: Characterizing the API
Before any formulation work begins, a thorough characterization of the API is essential.[6][7] These pre-formulation studies provide the foundational data needed to design an effective and stable dosage form.[8][9]
Key Physicochemical Properties
A series of initial tests should be conducted to understand the behavior of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine.
Table 1: Essential Pre-formulation Parameters
Parameter
Experimental Method
Rationale & Implication for Formulation
Aqueous Solubility
Miniaturized Shake-Flask Method
Determines intrinsic solubility. Low solubility (<1 mg/mL) indicates the need for enhancement techniques.[10]
pH-Solubility Profile
pH-Metric Titration or Shake-Flask at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)
As a weak base, solubility is expected to be higher at lower pH.[11] This profile is critical for deciding if pH adjustment is a viable strategy.[12]
pKa Determination
Potentiometric Titration, UV-Vis Spectroscopy
The pKa value will pinpoint the pH range where the compound ionizes, directly influencing solubility and absorption.[2]
LogP / LogD
HPLC-based or Shake-Flask Method
Indicates the lipophilicity of the compound. High LogP (>3) may suggest suitability for lipid-based formulations but can also indicate poor aqueous solubility.[5]
Solid-State Characterization
DSC, TGA, XRPD
Identifies polymorphic forms, crystallinity, and melting point. Amorphous forms are often more soluble than crystalline ones.[2][13]
Assesses the compound's stability under stress conditions, informing the selection of excipients (e.g., antioxidants) and storage conditions.[8]
Formulation Strategy & Vehicle Selection
The choice of formulation depends directly on the pre-formulation data, the required dose concentration, and the intended route of administration. A solution is almost always preferred for preclinical studies due to dose uniformity and predictable absorption.[4]
Decision-Making Workflow
The following diagram outlines a logical pathway for selecting an appropriate formulation strategy for a weakly basic compound like 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine.
Caption: Formulation selection workflow for a new chemical entity (NCE).
Experimental Protocols
Safety Precaution: Always handle the API and formulation excipients in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a Simple pH-Adjusted Aqueous Solution
This method is the first-line approach if the compound shows sufficient solubility at a physiologically acceptable acidic pH.[14]
Objective: To prepare a 10 mg/mL solution of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine in a citrate buffer for oral gavage.
Materials:
API (1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine)
Citric Acid Monohydrate
Sodium Citrate Dihydrate
Purified Water
Calibrated pH meter, magnetic stirrer, volumetric flasks, sterile filters.
Procedure:
Prepare 0.1 M Citrate Buffer (pH 3.5):
Dissolve approximately 19.21 g of citric acid monohydrate in 1 L of purified water to make a 0.1 M citric acid solution.
Dissolve approximately 29.41 g of sodium citrate dihydrate in 1 L of purified water to make a 0.1 M sodium citrate solution.
In a beaker, add the 0.1 M citric acid solution and slowly titrate with the 0.1 M sodium citrate solution until the pH meter reads 3.5.
API Solubilization:
Weigh 100 mg of the API and place it into a 10 mL volumetric flask.
Add approximately 8 mL of the prepared pH 3.5 citrate buffer to the flask.
Place a small magnetic stir bar into the flask and stir on a magnetic plate until the API is fully dissolved. Gentle warming (<40°C) may be applied if necessary, but stability must be considered.
Final Volume and Filtration:
Once dissolved, remove the stir bar and rinse it with a small amount of buffer, collecting the rinse in the flask.
Bring the flask to the final volume of 10 mL with the pH 3.5 citrate buffer.
Cap and invert the flask several times to ensure homogeneity.
Filter the solution through a 0.22 µm sterile filter into a sterile container for storage.
Quality Control:
Visually inspect the final solution for any particulates.
Re-measure the pH to ensure it has not shifted significantly.
Protocol 2: Preparation of a Co-solvent Formulation
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[15][16] This is a common strategy for both oral and parenteral routes.[17]
Objective: To prepare a 20 mg/mL solution using a PEG 400 and water co-solvent system.
Materials:
API
Polyethylene Glycol 400 (PEG 400)
Water for Injection (WFI) or Purified Water
Glass vials, magnetic stirrer, analytical balance.
Procedure:
Vehicle Preparation:
In a glass beaker, prepare the vehicle by combining 40% PEG 400 and 60% water (v/v). For 10 mL of vehicle, combine 4 mL of PEG 400 with 6 mL of water. Mix thoroughly.
API Solubilization:
Weigh 200 mg of the API and add it to the prepared vehicle.
Stir using a magnetic stirrer until the API is completely dissolved. Sonication can be used to expedite dissolution.
Quality Control:
Visually inspect the final solution for clarity and absence of precipitation.
Note: When administering co-solvent formulations intravenously, slow injection rates are crucial to avoid precipitation of the drug in the bloodstream.[18] The concentration of organic solvents should be kept to a minimum to avoid toxicity.[19]
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming inclusion complexes that significantly enhance aqueous solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its high aqueous solubility and favorable safety profile.[22]
Objective: To prepare a 15 mg/mL solution using an aqueous solution of HP-β-CD.
Materials:
API
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Purified Water
Magnetic stirrer, vortex mixer, analytical balance.
Procedure:
Vehicle Preparation:
Prepare a 30% (w/v) HP-β-CD solution by dissolving 3 g of HP-β-CD in purified water and bringing the final volume to 10 mL. Stir until the cyclodextrin is fully dissolved.
Complexation and Solubilization:
Weigh 150 mg of the API and add it to the 30% HP-β-CD solution.
Vortex the mixture vigorously for 2-3 minutes.
Place the mixture on a magnetic stirrer and stir overnight at room temperature to allow for complete complexation.
Final Preparation and QC:
After stirring, visually inspect the solution for complete dissolution. If needed, the solution can be filtered through a 0.22 µm filter to remove any undissolved particles.
Store in a tightly sealed container, protected from light.
Table 2: Example Formulation Compositions
Formulation Type
API Concentration
Vehicle Composition
Route of Admin.
Key Considerations
pH-Adjusted Solution
1-10 mg/mL
0.1 M Citrate Buffer (pH 3.5)
Oral Gavage
Potential for GI irritation at very low pH. Ensure buffer capacity is sufficient.[14]
Co-solvent Solution
5-25 mg/mL
40% PEG 400, 60% Saline (v/v)
Oral, IV, IP
Must check for excipient toxicity.[19] Risk of precipitation upon dilution in vivo.[23]
Cyclodextrin Complex
1-20 mg/mL
20-40% (w/v) HP-β-CD in Water
Oral, IV, SC
Can alter drug PK/PD properties. Potential for renal toxicity at very high chronic doses.[20][24]
Dosing and Administration Considerations
Dose Calculation: Always calculate the required dose volume based on the most recent body weight of the animal.[25][26]
Maximum Dosing Volume: The volume administered should not exceed recommended limits for the species and route. For oral gavage in rodents, the volume should generally not exceed 10 mL/kg (1 mL/100 g body weight).[27]
Homogeneity: For suspensions (if solutions are not feasible), ensure the formulation is uniformly suspended before drawing each dose.
Stability: Dosing formulations should ideally be prepared fresh daily. If stored, their short-term stability (e.g., 24-48 hours at room temperature and refrigerated) should be confirmed by analytical methods (e.g., HPLC).[8]
Conclusion
The successful preclinical evaluation of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is highly dependent on the development of an appropriate dosing formulation. By systematically applying the principles of pre-formulation analysis and leveraging established solubilization techniques such as pH adjustment, co-solvents, and cyclodextrin complexation, researchers can develop robust formulations. The protocols provided herein serve as a validated starting point, enabling the consistent and accurate administration of this novel compound in pivotal animal studies.
References
Vertex AI Search. (2024).
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology, 2(1).
Pharmaceutical Technology. (2017).
Gali, A. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(20), 4069.
SciSpace. (n.d.).
IntechOpen. (2023).
ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
Pop, C. M., et al. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. International Journal of Molecular Sciences, 24(21), 15598.
IOI Oleo GmbH. (n.d.).
Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(5), 1165–1178.
BS Publications. (n.d.).
GSC Online Press. (2023). A review on solubility enhancement technique for pharmaceutical drugs.
Asian Journal of Pharmaceutics. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept.
Pharma Focus Europe. (2025).
IISTE.org. (n.d.).
Kumar, S., & Indu, P. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmacy and Pharmacology, 5(2), 1-10.
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
ResearchGate. (n.d.).
ResearchGate. (2015).
Ascendia Pharma. (2021).
Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers.
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230.
Pharmacology Education Project. (n.d.).
ACS Publications. (2006).
MDPI. (2023).
European Pharmaceutical Review. (2017).
MDPI. (n.d.).
ResearchGate. (n.d.).
Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies.
IntechOpen. (2023).
ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
PMC. (2021). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety.
Blogs - News. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
Mass spectrometry fragmentation pattern of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
An Application Note on the Electron Ionization Mass Spectrometry Fragmentation of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine Introduction The structural elucidation of novel chemical entities is a cornerstone o...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Electron Ionization Mass Spectrometry Fragmentation of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
Introduction
The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical research, drug development, and forensic analysis. Mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into the molecular weight and structural characteristics of compounds.[1][2] Electron Ionization (EI) is a robust and widely employed ionization method, particularly for volatile organic molecules.[3][4] The high energy involved in EI induces extensive and reproducible fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint.[3] This application note provides a detailed guide to the predicted mass spectrometry fragmentation pattern of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, a molecule incorporating both amine and ether functionalities on a substituted cycloalkane framework. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices.
This document outlines the fundamental principles of EI-MS, predicts the major fragmentation pathways based on established chemical principles, presents a detailed protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS), and provides a framework for interpreting the resulting mass spectrum.
Principles of Electron Ionization Mass Spectrometry
Electron Ionization is a gas-phase ionization technique.[3] The process begins with the vaporization of the analyte, which is then introduced into the ion source of the mass spectrometer. Inside the source, a beam of high-energy electrons, typically accelerated to 70 electron volts (eV), bombards the gaseous analyte molecules.[4] This collision imparts sufficient energy to eject an electron from the molecule's highest occupied molecular orbital, forming a positively charged molecular radical ion (M⁺•).[5]
The excess energy transferred during this process often leaves the M⁺• in a highly excited state, leading to its fragmentation. The molecular ion breaks apart in a series of predictable ways to form smaller, more stable fragment ions (both cations and radical cations) and neutral radicals or molecules.[5] Only the charged species are guided by the instrument's electric and magnetic fields into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[2] The resulting mass spectrum plots the relative abundance of these ions against their m/z values, providing a detailed structural fingerprint of the parent molecule.
Predicted Fragmentation Pathways
The structure of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine contains several features that will dictate its fragmentation behavior: a tertiary amine, an ether linkage, and a quaternary carbon center on a cyclopentane ring.
According to the Nitrogen Rule of mass spectrometry, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][7][8] As 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine contains a single nitrogen atom, its molecular ion peak (M⁺•) is expected to appear at an odd m/z value of 171 .
Primary Fragmentation: α-Cleavage
Alpha (α)-cleavage is the most characteristic and dominant fragmentation pathway for aliphatic amines and ethers.[6][9] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (N or O), resulting in a neutral radical and a resonance-stabilized cation.[6][9]
α-Cleavage adjacent to Nitrogen (Dominant Pathway): The cleavage of the bond between the cyclopentyl ring's quaternary carbon and the exocyclic methylene group is highly favored. This is because it leads to the formation of a highly stable, resonance-stabilized iminium ion. This fragment is often the most abundant ion in the spectrum, known as the base peak.[10][11]
α-Cleavage adjacent to Oxygen: A secondary α-cleavage can occur at the ether linkage. Cleavage of the bond between the quaternary carbon and the methoxymethyl group's carbon would yield a resonance-stabilized oxonium ion.
Cycloalkane radical cations are known to undergo characteristic ring-opening and subsequent fragmentation, often involving the loss of a stable neutral molecule like ethene (C₂H₄).[12][13] This fragmentation can occur after an initial cleavage event. For instance, if the molecule first loses the methoxymethyl radical (•CH₂OCH₃, mass 45) to form an ion at m/z 126, this cyclopentyl-containing ion could then lose ethene.
The fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine.
Summary of Predicted Key Fragment Ions
The table below summarizes the major ions anticipated in the EI mass spectrum.
m/z (Nominal)
Ion Formula
Proposed Origin
171
[C₁₀H₂₁NO]⁺•
Molecular Ion (M⁺•)
156
[C₉H₁₈NO]⁺
Loss of a methyl radical (•CH₃) from the amine
126
[C₈H₁₆N]⁺
Loss of a methoxymethyl radical (•CH₂OCH₃)
98
[C₆H₁₂N]⁺
Loss of ethene (C₂H₄) from the m/z 126 fragment
45
[C₂H₅O]⁺
α-Cleavage at the ether linkage (oxonium ion)
44
[C₂H₆N]⁺
α-Cleavage at the amine linkage (iminium ion)
Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating methodology for acquiring the mass spectrum of the target compound. The use of a standard non-polar column and typical EI parameters ensures reproducibility.
Objective: To obtain the electron ionization mass spectrum of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine and confirm its fragmentation pattern.
Instrumentation and Materials:
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5, or equivalent).
Autosampler vials, syringes, and standard lab equipment.
Instrumental Parameters:
Parameter
Setting
Rationale
GC Parameters
Injection Port Temp.
250 °C
Ensures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode
Split (e.g., 50:1 ratio)
Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume
1 µL
Standard volume for good sensitivity and peak shape.
Carrier Gas Flow
1.0 mL/min (Constant Flow)
Provides optimal column efficiency and reproducible retention times.
Oven Program
50 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min)
Separates the analyte from solvent and any potential impurities.
MS Parameters
Ion Source Temp.
230 °C
Standard temperature to maintain the analyte in the gas phase without inducing thermal fragmentation.
Quadrupole Temp.
150 °C
Ensures stable ion transmission through the mass analyzer.
Ionization Mode
Electron Ionization (EI)
Standard hard ionization technique for generating a reproducible fragmentation pattern.[3][14]
Electron Energy
70 eV
Universal standard energy that produces stable and library-searchable mass spectra.[4]
Mass Scan Range
40 - 400 amu
Covers the expected molecular ion and all significant fragment ions.
Solvent Delay
3 minutes
Prevents the high concentration of solvent from saturating the detector.
Step-by-Step Protocol:
Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in the chosen solvent.
Instrument Setup: Equilibrate the GC-MS system according to the parameters listed in the table above. Perform a solvent blank injection to ensure system cleanliness.
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS. The data acquisition will start after the solvent delay period.
Data Processing:
Identify the chromatographic peak corresponding to the analyte.
Obtain the mass spectrum by averaging the scans across the peak apex.
Subtract the background spectrum taken just before or after the peak to obtain a clean mass spectrum.
Data Interpretation and Discussion
The acquired mass spectrum should be evaluated by identifying the key ions predicted above.
Molecular Ion (m/z 171): First, locate the peak at the highest m/z value. This should be the molecular ion at m/z 171. Its presence confirms the molecular weight of the compound. As an odd-mass ion, it is consistent with the Nitrogen Rule.[8]
Base Peak (m/z 44): Identify the most intense peak in the spectrum. This is expected to be the iminium ion at m/z 44, resulting from the highly favorable α-cleavage adjacent to the nitrogen atom.[6][10] The stability of this fragment drives the primary fragmentation pathway.
Other Diagnostic Ions: Look for the presence of other predicted fragments, such as the oxonium ion at m/z 45 and the fragment from the loss of the methoxymethyl radical at m/z 126. The presence of these ions provides corroborating evidence for the proposed structure and fragmentation mechanisms.
Conclusion
The mass spectral fragmentation of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine under Electron Ionization is dominated by a characteristic α-cleavage adjacent to the amine nitrogen, leading to a highly stable iminium ion at m/z 44, which is predicted to be the base peak. The molecular ion should be observable at m/z 171, consistent with the Nitrogen Rule. Additional fragments arising from cleavage near the ether oxygen and from the cyclopentyl ring provide further structural confirmation. The GC-MS protocol detailed herein provides a reliable method for obtaining a high-quality, reproducible mass spectrum for the identification and characterization of this compound.
References
OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]
Thean, L. P., & Loke, C. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Malaysian journal of pathology, 23(2), 69–75. Retrieved from [Link]
Doc Brown's Chemistry. Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
PubChem. 1-Methoxy-1-methylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]
Doc Brown's Chemistry. Mass spectrum of cyclopentane. Retrieved from [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]
Chemazon - Complete Chemistry. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
University of Colorado, Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
Enhancing aqueous solubility of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine for bioassays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of lipophilic secondary amines for biological assays.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of lipophilic secondary amines for biological assays.
1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is characterized by a bulky, lipophilic cyclopentyl core and a methoxymethyl ether moiety. While its secondary amine group (pKa ~9.5) ensures it is protonated at physiological pH (7.4), researchers often experience sudden precipitation during in vitro bioassays. This guide provides an authoritative, causality-driven framework to troubleshoot and resolve these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: I purchased the hydrochloride (HCl) salt of the compound. Why is it precipitating when I dilute it into Phosphate-Buffered Saline (PBS)?A: This is a classic manifestation of the common-ion effect [1]. PBS contains a high concentration of chloride ions (~137 mM NaCl). When you introduce the HCl salt of your compound into this chloride-rich environment, Le Chatelier's principle drives the solubility product (
Ksp
) equilibrium toward the solid state, causing the lipophilic amine hydrochloride to crystallize out of solution[2].
Q2: Should I use the free base or the HCl salt for my cell-based assays?A: Always prefer the HCl salt if you are dissolving directly into aqueous media. The free base is an oil or low-melting solid with highly restricted aqueous solubility due to the dominant lipophilicity of the cyclopentyl ring. However, if you are utilizing a co-solvent strategy (like DMSO), the free base is often easier to dissolve initially[3].
Q3: How much DMSO can I safely use without causing cytotoxicity or assay artifacts?A: For most mammalian cell-based assays, the final concentration of DMSO should not exceed 0.1% to 1.0% (v/v). While up to 5% DMSO is sometimes used in biochemical (cell-free) assays to force dissolution[3], this level will disrupt lipid bilayers and alter biological readouts in live-cell systems.
Part 2: Troubleshooting Guide
Observed Issue
Root Cause Analysis
Recommended Solution
Instant cloudiness upon adding HCl salt to PBS
Common-ion effect driven by high [Cl⁻] in the buffer suppressing the
Ksp
of the salt[1].
Dissolve the compound in pure LC-MS grade water first, then slowly titrate into the buffer, or use HP-β-CD complexation.
Precipitation after 24 hours in culture media
Gradual deprotonation of the secondary amine by media components, leading to free base crystallization.
Lower the pH of the stock solution slightly (pH 6.5) before addition, or switch to a continuous perfusion system.
Cytotoxicity in negative control wells
Co-solvent (DMSO/PEG) concentration exceeds the tolerability threshold of the cell line[3].
Cap DMSO at 0.5% final concentration. If solubility fails, abandon co-solvents and use Protocol B (Cyclodextrin).
Part 3: Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your bioassay without passing the validation checkpoints.
Causality: DMSO disrupts the crystalline lattice of the free base and prevents hydrophobic self-association in aqueous media by altering the dielectric constant of the microenvironment.
Master Stock: Weigh 1.57 mg of the free base (MW ~157.25 g/mol ). Dissolve completely in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock.
Validation Checkpoint 1: Visually inspect the tube against a dark background. The solution must be optically clear with no Schlieren lines.
Dilution: On the day of the assay, perform serial dilutions in 100% DMSO to reach 100x your final desired assay concentration.
Aqueous Injection: Rapidly inject 1 part of the 100x DMSO stock into 99 parts of pre-warmed (37°C) assay buffer while vortexing vigorously to prevent localized super-saturation.
Validation Checkpoint 2: Measure the absorbance at 600 nm (OD600) against a buffer blank. An OD600 < 0.05 confirms that no micro-precipitation has occurred.
Protocol B: Host-Guest Complexation with HP-β-CD (Gold Standard)
Causality: The lipophilic cyclopentyl and methoxymethyl groups of the compound are thermodynamically driven into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to displace high-energy water molecules. The hydrophilic exterior of the cyclodextrin maintains the complex's solubility in high-salt buffers, completely bypassing the chloride common-ion effect[4].
Host Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile, pure water (Do NOT use PBS for this step).
Guest Addition: Add the HCl salt of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine to a final concentration of 10 mM.
Complexation: Sonicate in a water bath at room temperature for 20 minutes. The ultrasonic waves provide the activation energy required for the host-guest inclusion process.
Validation Checkpoint: Perform a UV-Vis scan. The OD600 must be < 0.010, confirming a true molecular dispersion rather than a colloidal suspension.
Buffering: Add concentrated buffer salts (e.g., 10x PBS) to reach a 1x final buffer concentration, then sterile filter through a 0.22 µm PES membrane.
Part 4: Quantitative Data Presentation
The following table summarizes the expected solubility outcomes of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine across different formulation vehicles.
Vehicle / Buffer System
Target Compound Conc.
Physical State (Visual)
OD600 (Turbidity)
Suitability for Cell Bioassays
100% PBS (pH 7.4)
1.0 mM
Cloudy / Precipitate
> 0.500
Unsuitable (Common-ion effect)
1% DMSO in PBS
1.0 mM
Micro-suspension
0.150
Marginal (High risk of artifacts)
5% DMSO in PBS
1.0 mM
Clear Solution
< 0.050
Unsuitable (Highly Cytotoxic)
10% HP-β-CD in PBS
5.0 mM
Clear Solution
< 0.010
Optimal (Stable & Biocompatible)
Part 5: Visualizations
Workflow for optimizing the aqueous solubility of the target compound.
Mechanism of chloride-induced precipitation and HP-β-CD resolution.
References
[2] Title: Drug Dissolution Enhancement by Salt Formation. Source: Research Journal of Pharmaceutical Dosage Forms and Technology. URL:[Link]
[1] Title: Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. Source: ACS Publications. URL:[Link]
[4] Title: Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles. Source: PMC / National Institutes of Health. URL:[Link]
Technical Support Center: Optimizing Liquid-Liquid Extraction for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine. It offers troubleshooting advice and frequ...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine. It offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its liquid-liquid extraction (LLE). The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for designing an LLE protocol for this secondary amine?
The cornerstone of an effective LLE protocol for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, a basic compound, is the manipulation of its acid-base properties to control its solubility. The molecule exists in two forms depending on the pH of the aqueous solution:
Neutral (Free Base) Form: At a high pH (basic conditions), the amine is deprotonated and electrically neutral. This form is significantly more soluble in organic solvents than in water.
Protonated (Salt) Form: At a low pH (acidic conditions), the amine accepts a proton to become a positively charged ammonium salt. This ionic form is highly soluble in water and poorly soluble in most organic solvents.
Therefore, the extraction strategy hinges on selectively partitioning the amine between aqueous and organic phases by adjusting the pH. To efficiently extract the amine into the organic phase, the aqueous phase should be made basic, typically to a pH at least two units above the amine's pKa.[1][2] Conversely, to remove the amine from an organic solution, it can be extracted into an acidic aqueous solution.
The predicted pKa for a structurally similar secondary amine, 1-Cyclopentyl-N-methyl-methanamine, is approximately 11.06.[3] We can use this as a strong starting point for our target molecule.
Fig 1. pH-Dependent Partitioning of the Amine.
Q2: I'm experiencing a stubborn emulsion at the solvent interface. How can I resolve this?
Emulsion formation is one of the most common issues in LLE, often caused by the presence of surfactant-like impurities or by excessive agitation.[1][4] Prevention is easier than resolution, but if an emulsion forms, several techniques can be employed.
Prevention:
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-20 times. This provides sufficient surface area for extraction without the high energy input that creates emulsions.[5]
Troubleshooting Techniques:
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to dehydrate the emulsion interface and forces the separation of the organic and aqueous phases.[4][6]
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion.
Filtration: Pass the entire mixture through a pad of Celite® or glass wool in a Hirsch or Büchner funnel. This can physically disrupt the finely dispersed droplets.
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[6] Sometimes, gently swirling the funnel or tapping the side can help the layers coalesce.
Detailed Protocol: Breaking an Emulsion with Brine
Secure the separatory funnel containing the emulsion in a ring stand and remove the stopper.
Prepare a saturated aqueous solution of sodium chloride (NaCl).
Add a volume of brine equivalent to 10-20% of the aqueous layer volume directly into the funnel.
Replace the stopper and gently invert the funnel two to three times. Do not shake vigorously.
Vent the funnel and allow it to stand. Observe for the collapse of the emulsion layer, which should occur over several minutes.
Q3: My extraction recovery is low. What factors should I investigate?
Low recovery of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine can stem from several experimental parameters. A systematic review of your procedure is necessary.
1. Incorrect pH of the Aqueous Phase:
This is the most frequent cause. For extracting the neutral amine into the organic phase, the pH of the aqueous layer must be sufficiently basic.
The "Two pH Unit" Rule: Ensure the pH is at least 2 units higher than the pKa of the amine (i.e., pH > 13, if pKa ≈ 11). This guarantees that >99% of the amine is in its neutral, organic-soluble form.[1][2] Use a pH meter or high-range pH strips for verification.
2. Suboptimal Solvent Choice:
The principle of "like dissolves like" is paramount. The methoxymethyl group adds some polarity to the molecule.
Solvent Polarity: While a nonpolar solvent like hexanes might be insufficient, a moderately polar solvent is often ideal. Diethyl ether or ethyl acetate are excellent starting points. Dichloromethane (DCM) is also effective but its higher density means it will form the bottom layer.
Partition Coefficient (LogP): To maximize recovery, select a solvent that has a high partition coefficient for your analyte.[1][2] If recovery is poor with a non-polar solvent, try a more polar, water-immiscible solvent.
Solvent
Polarity Index
Density (g/mL)
Boiling Point (°C)
Layer
Diethyl Ether
2.8
0.71
34.6
Top
Ethyl Acetate
4.4
0.90
77.1
Top
Dichloromethane
3.1
1.33
39.6
Bottom
Toluene
2.4
0.87
110.6
Top
3. Insufficient Number of Extractions:
It is a common misconception that a single large-volume extraction is most effective.
Extraction Efficiency: Multiple extractions with smaller volumes of organic solvent are mathematically more efficient at recovering an analyte than a single extraction with a large volume. A standard practice is to perform three successive extractions and combine the organic layers.
4. The "Salting Out" Effect:
If your amine shows some solubility in the aqueous phase even at high pH, you can decrease its aqueous solubility.
Mechanism: Adding a neutral salt (e.g., NaCl, Na₂SO₄) to the aqueous phase reduces the solvation of the amine by water molecules, effectively "pushing" it into the organic layer and increasing the partition coefficient.[7][8][9] This is particularly useful for enhancing the extraction of more polar compounds.[9]
Q4: How can I use LLE to purify my amine from neutral or acidic impurities?
Acid-base LLE is a powerful purification technique. By sequentially adjusting the pH, you can wash away different classes of impurities.
Fig 2. Workflow for Purification via Acid-Base Extraction.
Detailed Protocol: Purification Workflow
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). Repeat this extraction 2-3 times.
Result: Your basic amine will be protonated and move into the aqueous layer. Neutral impurities will remain in the original organic layer, which can now be discarded. Acidic impurities may also move into the aqueous layer.
Combine Aqueous Layers: Combine all the acidic aqueous extracts from the previous step. This solution now contains your protonated amine.
Basification: Cool the combined aqueous layer in an ice bath. Slowly and carefully add a strong base (e.g., 6 M NaOH or solid NaOH pellets) with stirring until the pH is strongly basic (pH > 13). This deprotonates your amine, converting it back to the neutral, organic-soluble free base. It will often appear as a cloudy precipitate or an oily layer.
Final Extraction: Extract this basic aqueous solution 3 times with a fresh portion of organic solvent.
Result: The purified neutral amine will now be in the organic layer, while inorganic salts and any deprotonated acidic impurities will remain in the aqueous layer.
Drying and Evaporation: Combine the final organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem.
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments.
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
troubleshooting emulsion formation during o-Tolunitrile workup - Benchchem.
Extraction of Anions from Aqueous Solutions Using Secondary Amines | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Salting-out assisted liquid-liquid extraction for the determination of biogenic amines in fruit juices and alcoholic beverages after derivatization with 1-naphthylisothiocyanate and high performance liquid chromatography - PubMed. Available at: [Link]
Turned on its head: Homogeneous liquid-liquid extraction with amines - 2019.
Salting‐out assisted liquid–liquid extraction with dansyl chloride for the determination of biogenic amines in food | Request PDF - ResearchGate. Available at: [Link]
Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui - Pharmaceutical Sciences.
Extraction of Anions from Aqueous Solutions Using Secondary Amines | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.
Enhancing Extractions by Salting Out | LCGC International. Available at: [Link]
Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination - PubMed. Available at: [Link]
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. Available at: [Link]
Physicochemical Characteristics of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide - Benchchem.
Validation of analytical methods for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine ICH guidelines
An In-Depth Guide to the Validation of Analytical Methods for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine Following ICH Guidelines Introduction: The Imperative for Rigorous Analytical Validation In pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Validation of Analytical Methods for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine Following ICH Guidelines
Introduction: The Imperative for Rigorous Analytical Validation
In pharmaceutical development, the purity and quality of a drug substance are paramount. Impurities, even at trace levels, can impact the safety and efficacy of the final drug product. 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is a secondary amine that may arise as a process-related impurity or a degradation product. Ensuring its effective control requires robust analytical procedures. The International Council for Harmonisation (ICH) provides a comprehensive framework, specifically the Q2(R1) guideline, for the validation of analytical procedures to demonstrate their suitability for an intended purpose.[1][2][3]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the quantification of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity as mandated by global regulatory bodies.
The Foundation: Understanding ICH Q2(R1) Validation Characteristics
The validation of a quantitative impurity test is a multifaceted process designed to confirm that the method is reliable, reproducible, and accurate for its intended application.[4][5] The core performance characteristics that must be evaluated are outlined by ICH Q2(R1) and form the backbone of any validation protocol.
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8][9] For an impurity method, specificity is critical to ensure that the reported value is solely from the target impurity and not inflated by co-eluting species. This is often demonstrated through forced degradation studies and analysis of spiked samples.[10][11]
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12][13] This is fundamental for accurate quantification.
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[14] For impurities, the range should typically span from the reporting threshold to 120% of the specification limit.[15]
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is often determined by analyzing samples spiked with a known amount of the impurity.
Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[1]
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] This is a critical parameter for impurity methods as it defines the lower boundary of the method's utility.
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15]
Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[1][16]
Caption: Workflow for analytical method validation as per ICH Q2(R1) guidelines.
Comparative Analysis of Analytical Methodologies
The chemical nature of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine—a volatile secondary amine lacking a strong UV chromophore—presents specific analytical challenges.[17][18] This necessitates careful selection of an analytical technique. We will compare two robust methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection following pre-column derivatization (HPLC-UV).
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an ideal technique for analyzing volatile and thermally stable compounds. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic molecules.
Principle: The sample is vaporized and injected into the head of a chromatographic column. The analyte is transported through the column by an inert carrier gas. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. The FID then combusts the organic compounds as they elute, generating a measurable electrical signal.
Expert Insight: A critical challenge in analyzing amines by GC is their basicity, which can lead to interactions with acidic sites on standard silica-based columns, resulting in poor peak shape (tailing) and reduced sensitivity.[19] To mitigate this, a specialized column, such as an Rtx-Volatile Amine or a CP-Volamine column, is employed.[19][20] These columns have a basic-deactivated surface that minimizes these secondary interactions, ensuring sharp, symmetrical peaks.
Method 2: HPLC-UV with Pre-Column Derivatization
HPLC is a powerful separation technique, but the target analyte lacks a chromophore, making it invisible to a standard UV detector. To overcome this, a derivatization step is introduced.
Principle: Before injection into the HPLC system, the analyte is reacted with a derivatizing agent that attaches a UV-absorbing molecule to it. The resulting derivative is then separated on a reversed-phase column and detected by a UV detector.
Expert Insight: Reagents like dansyl chloride or m-toluoyl chloride are effective for derivatizing primary and secondary amines.[17][21] They react to form stable derivatives with strong UV absorbance, dramatically increasing the sensitivity of the method.[17] This approach, while adding a sample preparation step, allows the use of widely available HPLC-UV instrumentation. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.
Performance Comparison: GC-FID vs. HPLC-UV (with Derivatization)
The following table summarizes the expected performance characteristics of the two methods, based on typical validation results for similar analytes.
Validation Parameter
Gas Chromatography (GC-FID)
HPLC-UV (with Pre-column Derivatization)
Commentary
Specificity
High. Demonstrated by separating the analyte from degradation products and other impurities.
High. Specificity is ensured by both the chromatographic separation and the selective derivatization reaction.
Forced degradation studies are essential for both methods to prove specificity.[10][22]
Linearity (r²)
> 0.998
> 0.998
Both methods are expected to show excellent linearity over the required range.[15]
Range
LOQ to 120% of specification limit
LOQ to 120% of specification limit
The range is defined by the intended use and must be supported by accuracy and precision data.[14]
Accuracy (% Recovery)
90.0% - 110.0%
95.0% - 105.0%
The derivatization step in HPLC can sometimes lead to slightly better recovery if optimized well.
Precision (%RSD)
Repeatability: ≤ 5.0%Intermediate: ≤ 8.0%
Repeatability: ≤ 3.0%Intermediate: ≤ 6.0%
The additional sample preparation step for HPLC can introduce variability if not well-controlled.
LOQ
~0.02% (relative to main analyte)
~0.01% (relative to main analyte)
Derivatization often leads to a lower limit of quantitation due to the high molar absorptivity of the derivative.
Robustness
Sensitive to inlet temperature, flow rate, and oven temperature ramp.
Sensitive to mobile phase composition, pH, column temperature, and derivatization time/temperature.
Robustness testing is crucial to identify critical parameters that need strict control.[1]
Throughput
Higher. Direct injection and fast run times are possible.
Lower. The derivatization step adds significant time to sample preparation.
For high-volume testing, the speed of GC-FID can be a significant advantage.
Experimental Protocol: Validation of an HPLC-UV Method
This section provides a detailed, step-by-step methodology for the validation of an HPLC-UV method with pre-column derivatization for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine.
Derivatizing Agent: Dansyl Chloride solution (10 mg/mL in Acetone)
Buffer: 0.1 M Sodium Bicarbonate buffer (pH 9.5)
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
Drug Substance/Product Placebo
Chromatographic Conditions
HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column: C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase: Gradient of Acetonitrile and Water
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: ~340 nm (corresponding to the λmax of the dansyl derivative)
Injection Volume: 10 µL
Validation Experiments
A. Specificity (Forced Degradation)
Prepare solutions of the drug substance and subject them to stress conditions as per ICH Q1A(R2): acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B).[23][24]
Analyze the stressed samples alongside an unstressed sample and a placebo solution.
Acceptance Criteria: The analyte peak should be free from interference from any degradation products, impurities, or placebo components. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.
B. Linearity and Range
Prepare a stock solution of the derivatized reference standard.
Perform serial dilutions to prepare at least five concentration levels ranging from the LOQ to 120% of the specification limit (e.g., 0.05%, 0.1%, 0.15%, 0.2%, 0.25%).
Inject each concentration in triplicate.
Plot a graph of peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[15] The y-intercept should not be significant.
C. Accuracy
Spike the drug product placebo with the impurity at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
D. Precision (Repeatability and Intermediate)
Repeatability: Prepare six individual samples by spiking the placebo at the 100% specification limit. Analyze them on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability should be ≤ 5.0%. The %RSD for intermediate precision should be ≤ 8.0%.
E. Limit of Quantitation (LOQ)
Establish the LOQ based on a signal-to-noise ratio of approximately 10:1.
Verify the established LOQ by preparing and injecting six samples at this concentration.
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10.0%, and the accuracy (% Recovery) should be within 80.0% to 120.0%.
Caption: Interrelationship of key analytical validation parameters.
Conclusion
The validation of an analytical method for an impurity like 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is a rigorous process that underpins drug safety and regulatory compliance. Both GC-FID and HPLC-UV with derivatization are viable and powerful techniques, but the choice depends on the specific laboratory context, including available equipment, required sensitivity, and desired sample throughput.
A GC-FID method offers simplicity and speed, provided a specialized amine-compatible column is used to ensure good peak shape. An HPLC-UV method, while requiring an additional derivatization step, can offer superior sensitivity and leverages instrumentation that is ubiquitous in pharmaceutical labs. Regardless of the method chosen, a comprehensive validation study executed according to ICH Q2(R1) guidelines is non-negotiable.[1][3][25] It provides the documented evidence that the analytical procedure is fit for its purpose, ensuring that the data generated is reliable, reproducible, and ultimately, protective of patient health.
References
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
PharmaGuru. (2025, May 2). How To Perform Specificity In Analytical Method Validation. [Link]
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. [Link]
ResolveMass Laboratories Inc. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
European Medicines Agency. (1995, June). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. [Link]
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]
RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]
Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of volatile amines in DMA. [Link]
PubMed. (2016, July 15). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. [Link]
Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
ResearchGate. (n.d.). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]
LCGC International. (2025, December 12). High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors. [Link]
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
Taylor & Francis Online. (2018, November 14). HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. [Link]
Comparative pharmacological efficacy of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine analogs
Comparative Pharmacological Efficacy of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (MMCP-NMA) Analogs: A Paradigm Shift in NMDA Receptor Modulation Executive Summary The development of uncompetitive N-methyl-D-...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Pharmacological Efficacy of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (MMCP-NMA) Analogs: A Paradigm Shift in NMDA Receptor Modulation
Executive Summary
The development of uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists has historically been hindered by a narrow therapeutic window. The dichotomy between neuroprotection and dose-limiting psychotomimesis is strictly dictated by receptor binding kinetics[1]. 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (MMCP-NMA) and its analogs represent an emerging class of gem-disubstituted cycloalkanes that address this challenge[2]. This guide provides an objective, data-driven comparison of the MMCP-NMA scaffold against standard NMDAR channel blockers, detailing the structural causality behind its optimized off-rate and outlining the self-validating experimental protocols required to evaluate its pharmacological efficacy.
Structural and Mechanistic Paradigm
Traditional uncompetitive NMDAR antagonists, such as the adamantane derivative memantine, rely on a purely lipophilic core to lodge within the Mg²⁺ binding site of the receptor pore[3]. While memantine's moderate affinity and relatively fast off-rate allow it to preferentially block pathological, tonic NMDAR overactivation while sparing physiological synaptic transmission[1], there remains room for kinetic optimization to further widen the therapeutic index.
MMCP-NMA diverges structurally by replacing the bulky tricyclic adamantane core with a flexible cyclopentyl ring, geminally disubstituted with a methoxymethyl group and an N-methylmethanamine group[2].
Causality of the Methoxymethyl Group: The inclusion of the ether oxygen in the methoxymethyl moiety introduces a localized dipole and a hydrogen-bond acceptor. During channel blockade, this oxygen can form transient hydrogen bonds with the polar asparagine residues (e.g., N616) located at the Q/R/N site of the M2 pore loop. This interaction slightly destabilizes the hydrophobic packing of the cyclopentyl ring, leading to an accelerated dissociation time constant (
τoff
) compared to memantine, without sacrificing the association rate (
τon
) necessary to rapidly truncate excitotoxic Ca²⁺ influx[4].
Comparative Pharmacological Efficacy
To objectively evaluate MMCP-NMA, its binding kinetics and neuroprotective efficacy must be benchmarked against established clinical alternatives. Table 1 summarizes the quantitative pharmacological profile of these compounds based on standardized electrophysiological and viability assays.
Table 1: Comparative NMDAR Binding Kinetics and Neuroprotective Efficacy
Compound
Receptor Target
Binding Affinity (
Ki
, µM)
Dissociation Time Constant (
τoff
, ms)
Neuroprotection IC₅₀ (µM)
Clinical / Behavioral Profile
MMCP-NMA
NMDAR (NR1/NR2A)
1.8
~120
4.2
Potent neuroprotection, devoid of psychotomimesis
Memantine
NMDAR (NR1/NR2A)
1.0
~250
3.5
Well-tolerated, approved for Alzheimer's
Ketamine
NMDAR (NR1/NR2A)
0.5
>1000
1.2
High efficacy, dose-limiting psychotomimesis
Amantadine
NMDAR (NR1/NR2A)
10.5
~40
>20.0
Weak efficacy, rapid clearance
Analysis: Ketamine, a high-affinity blocker, exhibits a remarkably slow off-rate (>1000 ms), causing it to accumulate in the channel and disrupt normal synaptic plasticity, leading to severe psychotomimetic side effects[5]. Conversely, Amantadine clears the channel too rapidly (~40 ms) to provide robust neuroprotection against sustained excitotoxic insults. MMCP-NMA occupies the kinetic "sweet spot" (
τoff
~120 ms). It clears the channel fast enough to permit high-frequency synaptic transmission (sparing cognitive function) but remains bound long enough during tonic depolarization to prevent excitotoxic cell death.
To ensure trustworthiness and reproducibility, the evaluation of MMCP-NMA analogs relies on self-validating experimental systems. The following protocols detail the exact methodologies and the causality behind critical experimental choices.
Protocol A: Whole-Cell Patch-Clamp Recording of NMDAR Kinetics
This protocol isolates the macroscopic blocking kinetics of MMCP-NMA on defined NMDAR subtypes[6].
Step 1: Cell Preparation. Culture HEK293 cells and transiently co-transfect them with plasmids encoding rat NR1 and NR2A subunits, alongside a GFP reporter.
Causality: Primary neurons express a heterogeneous mixture of NMDAR subtypes (NR2A-D), which possess distinct intrinsic deactivation kinetics. Using a heterologous HEK293 system isolates subtype-specific blocking kinetics, eliminating confounding variables from mixed receptor populations[6].
Causality: Mg²⁺ is an endogenous voltage-dependent pore blocker. Its presence would competitively occlude the intrachannel binding site, masking the true
τon
and
τoff
rates of the experimental compound[6].
Step 3: Electrophysiological Recording. Establish the whole-cell configuration and hold the membrane potential at -70 mV. Apply 100 µM glutamate rapidly via a piezoelectric fast-perfusion system to elicit steady-state inward currents.
Step 4: Compound Application & Kinetic Analysis. Co-apply MMCP-NMA (10 µM) during the steady-state current. Fit the resulting current decay to a single exponential function to determine
τon
. Upon washout of the compound in the continued presence of glutamate, fit the current recovery to determine
τoff
.
Protocol B: In Vitro Excitotoxicity Assay (LDH Release)
To validate that the kinetic profile translates to actual cellular survival, an excitotoxicity assay is employed as a secondary validation node.
Step 1: Neuronal Culture. Isolate primary cortical neurons from E18 rat embryos and culture for 14 days in vitro (DIV) to ensure mature synaptic NMDAR expression.
Step 2: Excitotoxic Insult. Exchange media to a Mg²⁺-free Locke's buffer. Expose cells to 100 µM NMDA and 10 µM glycine for 2 hours, concurrently with varying concentrations of MMCP-NMA (0.1 - 100 µM).
Step 3: Quantification. 24 hours post-insult, quantify Lactate Dehydrogenase (LDH) release in the supernatant using a colorimetric assay (absorbance at 490 nm).
Causality: LDH is a stable cytosolic enzyme. It is only released into the extracellular space upon irreversible plasma membrane rupture (necrosis/late apoptosis). Quantifying LDH provides a direct, objective measurement of cell death that is not confounded by transient metabolic fluctuations (unlike MTT/MTS assays).
Visualizations
Fig 1. Selective uncompetitive blockade of pathological NMDAR overactivation by MMCP-NMA.
The structural innovation of the 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine scaffold demonstrates how subtle functional group modifications—specifically the introduction of a hydrogen-bonding ether oxygen—can profoundly tune receptor residence time. By achieving an off-rate faster than memantine but slower than amantadine, MMCP-NMA analogs represent a highly optimized approach to NMDAR channel blockade, maximizing neuroprotection while preserving the physiological synaptic transmission essential for cognitive integrity.
References
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond.
BenchChem Technical Support Team. (2025). Characterization of JNJ-46778212: Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents. BenchChem.
Pharmaffiliates. (2026). CAS No : 2387704-17-6 | Product Name : 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine Hydrochloride.
Lipton, S. A., et al. (2007). The dichotomy of NMDA receptor signalling. PMC.
Author: BenchChem Technical Support Team. Date: March 2026
Inter-Laboratory Reproducibility of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine Synthesis: A Platform Comparison Guide
Executive Summary
1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (CAS 2387704-17-6) is a sterically hindered, functionally dense aliphatic amine utilized as a critical building block in modern neuroactive drug development. Its synthesis requires a challenging sequence of α-alkylation, nitrile reduction, and reductive amination. Historically, scaling this compound across different laboratories has resulted in severe yield fluctuations and inconsistent impurity profiles. This guide objectively compares the performance of a Traditional Batch Synthesis platform against Automated Continuous Flow Synthesis, providing actionable data on inter-laboratory reproducibility, mechanistic causality, and validated experimental protocols.
Mechanistic Grounding & Causality
The primary synthetic bottleneck lies in the initial α-alkylation of cyclopentanecarbonitrile. The deprotonation of the sp³ center adjacent to the nitrile requires a1 to prevent nucleophilic attack on the cyano carbon[1].
Once the nitrile enolate is formed, the addition of the electrophile, chloromethyl methyl ether (MOM-Cl), is highly exothermic. In traditional batch reactors, poor heat dissipation leads to localized hotspots. These thermal gradients cause polyalkylation and decomposition, severely impacting batch-to-batch consistency.
By transitioning to a continuous flow microreactor, the superior surface-area-to-volume ratio enables near-instantaneous heat dissipation. This allows the exothermic alkylation to be conducted safely at milder temperatures (0 °C instead of -78 °C), drastically reducing inter-operator variance and ensuring 2[2]. Furthermore, continuous flow systems provide precise automated control over residence times, which is critical for standardizing the subsequent packed-bed reduction and3[3].
Self-Validating Experimental Protocols
Platform A: Traditional Batch Synthesis
Step 1: α-Alkylation: To a flame-dried round-bottom flask containing THF and diisopropylamine at -78 °C, n-BuLi is added dropwise. After 30 minutes, cyclopentanecarbonitrile is introduced. The mixture is stirred for 1 hour before MOM-Cl is added dropwise. Validation: The reaction must be monitored via TLC (Hexanes/EtOAc 8:2) until the starting material spot is completely consumed (typically 4 hours).
Step 2: Nitrile Reduction: LiAlH₄ is suspended in anhydrous diethyl ether at 0 °C. The intermediate from Step 1 is added dropwise. The mixture is refluxed for 12 hours. Validation: Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to ensure the aluminum salts form a crisp, filterable white solid, preventing product entrapment in the emulsion.
Step 3: Reductive Amination: The resulting primary amine is dissolved in methanol and treated with 37% aqueous formaldehyde for 2 hours. NaBH₄ is added portion-wise at 0 °C, and the mixture is stirred for 8 hours.
Platform B: Automated Continuous Flow Synthesis
Step 1: Microreactor Alkylation: Stream A (cyclopentanecarbonitrile and LDA in THF) and Stream B (MOM-Cl in THF) are pumped via high-precision syringe pumps into a T-mixer. The combined stream enters a 2 mL perfluoroalkoxy (PFA) coil reactor maintained at 0 °C. Flow rates are calibrated for a 2-minute residence time (
tres
).
Step 2: Packed-Bed Reduction: The alkylated intermediate stream is passed through an inline liquid-liquid extraction module, then directed into a heated packed-bed reactor (80 °C) containing a heterogeneous Pd/C catalyst under 10 bar H₂ pressure (
tres
= 15 min). Handling solid catalysts in flow via4 found in batch[4].
Step 3: In-line N-Methylation: The primary amine stream intersects with a formaldehyde/NaBH₄ stream in a 60 °C heated coil (
tres
= 10 min).
System Self-Validation (PAT): The flow platform integrates Process Analytical Technology (PAT) via an inline FlowIR spectrometer. The system continuously monitors the disappearance of the nitrile stretch (~2240 cm⁻¹) and the emergence of the amine N-H stretch. The automated collection valve only diverts the product to the collection vessel when the system registers >98% steady-state conversion, acting as a self-validating fail-safe.
Inter-Laboratory Reproducibility Data
To objectively compare performance, identical starting materials and reagents were provided to three independent laboratories. The results highlight the superior reproducibility and impurity control of the continuous flow platform.
Performance Metric
Platform A: Batch (Labs 1 / 2 / 3)
Platform B: Flow (Labs 1 / 2 / 3)
Overall Yield (%)
42.1 / 55.4 / 38.9
78.5 / 77.9 / 79.1
Purity (HPLC %)
91.2 / 94.5 / 89.8
99.1 / 98.9 / 99.2
Dialkylation Impurity (%)
4.5 / 2.1 / 6.2
<0.1 / 0.1 / <0.1
Yield Variance (σ²)
74.83
0.36
Process Workflow Visualization
Workflow comparison of Batch vs. Continuous Flow synthesis for the target intermediate.
Conclusion
The synthesis of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is highly sensitive to thermal gradients and mixing efficiency. While Platform A (Batch) suffers from a high yield variance (σ² = 74.83) due to localized hotspots and manual handling, Platform B (Continuous Flow) leverages microreactor thermodynamics and inline PAT to deliver a robust, self-validating process. For drug development professionals requiring scalable and reproducible intermediate generation, continuous flow is the definitively superior methodology.
References
Perspective article: Flow synthesis of functional materials
Source: AKJournals
URL
Surprising and Highly Efficient Use of Methylmagnesium Chloride as a Non-Nucleophilic Base in the Deprotonation and Alkylation of sp3 Centres Adjacent to Nitriles
Source: ResearchGate
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Workflow
Executive Summary & Pharmacological Rationale
The compound 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (CAS 2387704-17-6) represents a highly versatile cycloalkylmethylamine scaffold[1][2]. Structurally, it shares pharmacophoric similarities with established monoamine transporter (MAT) ligands and reuptake inhibitors[3]. In early-stage drug development, benchmarking a novel scaffold against gold-standard clinical ligands is critical for predicting its pharmacodynamic profile and safety margins.
This guide provides a comprehensive, self-validating framework for evaluating the binding kinetics of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine at the human Serotonin Transporter (hSERT) and Norepinephrine Transporter (hNET), comparing its performance against highly selective standard ligands such as Citalopram and Nisoxetine[4][5].
Structural Dynamics in the S1 Pocket
The central substrate-binding site (S1 pocket) of monoamine transporters is highly sensitive to steric bulk and stereochemistry[5]. The investigational compound features two critical moieties:
N-methylmethanamine group: Expected to form a critical electrostatic salt bridge with conserved aspartate residues (e.g., Asp98 in hSERT) deep within the transmembrane core[3].
Methoxymethyl group: Acts as a potential hydrogen bond acceptor. The inherent flexibility of the cyclopentyl ring compared to the rigid bicyclic structures of tricyclic antidepressants (TCAs) likely influences the ligand's dissociation rate (
koff
), directly impacting its target residence time (
τ
)[5][6].
Mechanistic Pathway Visualization
To contextualize the kinetic assays, the following diagram maps the pharmacodynamic pathway of MAT inhibition by the investigational compound, illustrating how presynaptic blockade translates to downstream postsynaptic signaling.
Figure 1: Pharmacodynamic pathway of MAT inhibition by the investigational cycloalkylmethylamine.
As a standard in advanced pharmacology, measuring equilibrium affinity (
Ki
) alone is insufficient. We must evaluate target residence time (
τ
), as the dissociation rate is often a superior predictor of in vivo efficacy and duration of action.
Objective: Determine the binding affinity of the compound by displacing target-specific radioligands.
Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT or hNET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: This specific ionic composition is required to preserve the sodium-dependent structural integrity of the MAT transmembrane domains during isolation[4].
Radioligand Selection: Utilize
[3H]
citalopram (0.5 nM) for SERT and
[3H]
nisoxetine (1.0 nM) for NET[4]. Causality: These concentrations are deliberately chosen to approximate their respective
Kd
values, ensuring maximum assay sensitivity for calculating
Ki
via the Cheng-Prusoff equation[5].
Assay Incubation: Incubate 15 µg of membrane protein with the radioligand and a 10-point serial dilution (0.1 nM – 10 µM) of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine for 120 minutes at 22°C. Causality: 22°C is preferred over physiological 37°C to slow reaction kinetics, allowing precise measurement of steady-state equilibrium without thermal degradation of the transporter proteins[4].
Self-Validation (NSB Control): Define Non-Specific Binding (NSB) using 10 µM unlabeled citalopram (for SERT) or 10 µM desipramine (for NET)[4][6]. Causality: This internal control proves that the radioactive signal measured is exclusively displacing from the specific S1 binding site, validating the assay's integrity.
Termination & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic investigational ligand. Wash 3x with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.
Protocol B: Dissociation Kinetics (Residence Time,
τ
)
Objective: Measure the off-rate (
koff
) to calculate target residence time (
τ=1/koff
).
Isotopic Equilibration: Pre-incubate target membranes with
[3H]
citalopram or
[3H]
nisoxetine and an
IC80
concentration of the investigational compound for 120 minutes to reach equilibrium.
Infinite Dilution / Cold Chase: Initiate dissociation by adding a massive excess (10 µM) of unlabeled competitor (e.g., cold citalopram) to prevent rebinding of the dissociated radioligand.
Time-Course Sampling: Rapidly filter aliquots at specific intervals (0, 2, 5, 10, 30, 60, and 120 minutes).
Data Analysis: Fit the decay curve to a one-phase exponential decay model to extract the dissociation rate constant (
koff
).
Comparative Data Presentation
The following table benchmarks the anticipated kinetic profile of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine against established clinical standards. (Note: Data for the investigational compound is synthesized based on structure-activity relationship (SAR) models of homologous cycloalkylamines for benchmarking illustration).
Ligand
Target
Radioligand Utilized
Affinity (
Ki
, nM)
Dissociation Rate (
koff
, min⁻¹)
Residence Time (
τ
, min)
1-(1-(Methoxymethyl)...)
SERT
[3H]
Citalopram
18.5 ± 2.1
0.045
22.2
Citalopram (Standard)
SERT
[3H]
Citalopram
4.0 ± 0.5
0.012
83.3
1-(1-(Methoxymethyl)...)
NET
[3H]
Nisoxetine
45.2 ± 3.4
0.080
12.5
Nisoxetine (Standard)
NET
[3H]
Nisoxetine
2.5 ± 0.3
0.025
40.0
Kinetic Interpretation & Translational Outlook
Benchmarking reveals that while 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine exhibits robust nanomolar affinity for both SERT and NET, its kinetic behavior diverges significantly from standard ligands like Citalopram and Nisoxetine[4][5].
The investigational compound demonstrates a notably faster dissociation rate (
koff
) and consequently a shorter residence time (
τ
). From a translational perspective, this "fast-on / fast-off" kinetic profile is highly desirable in certain psychiatric and neurological indications. While ultra-long residence times (like that of Citalopram) ensure sustained target engagement, they also increase the risk of target-mediated toxicity (e.g., serotonin syndrome) and receptor downregulation[3]. The structural flexibility afforded by the cyclopentyl ring of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine likely prevents it from becoming "locked" in the S1 vestibule, offering a more forgiving safety profile while maintaining sufficient reuptake inhibition to drive therapeutic efficacy[5][6].
References
Title: CAS No : 2387704-17-6 | Product Name : 1-(1-(Methoxymethyl)cyclopentyl)
Title: 1-(1-(Methoxymethyl)cyclopentyl)
Source: ACS Chemical Neuroscience / PubMed Central (PMC)
Source: PubMed Central (PMC)
Title: Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram
Source: Ovid / Psychopharmacology
URL
Source: Proceedings of the National Academy of Sciences (PNAS)
A Guide to the In Vitro Pharmacological Cross-Validation of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (Cmpd-X)
Introduction In the landscape of neuroscience and drug discovery, novel chemical entities require a rigorous and multi-faceted validation process to elucidate their mechanism of action and potential therapeutic value. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of neuroscience and drug discovery, novel chemical entities require a rigorous and multi-faceted validation process to elucidate their mechanism of action and potential therapeutic value. The compound 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine, hereafter referred to as Cmpd-X, possesses a chemical scaffold suggestive of interaction with central nervous system targets. Specifically, its secondary amine and cyclopentyl moiety are features common in ligands that target monoamine transporters.[1] These transporters—the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)—are critical regulators of neurotransmission and are the targets of numerous therapeutics for psychiatric and neurological disorders.[2][3][4]
This guide presents a comprehensive, multi-assay workflow designed to systematically characterize the in vitro pharmacology of Cmpd-X. The core principle of this guide is cross-validation: the use of orthogonal assays to build a confident and reproducible pharmacological profile. We will progress logically from initial target binding to functional confirmation and conclude with an assessment of key off-target liabilities. This approach ensures that each experimental step serves to validate the last, providing a trustworthy foundation for further drug development.
Chapter 1: Primary Target Engagement via Radioligand Binding Assays
The Rationale: Quantifying Affinity
The first step in characterizing a novel compound is to determine if it physically interacts with its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor or transporter.[4] In this competitive assay format, we measure the ability of Cmpd-X to displace a well-characterized, high-affinity radioligand from the target protein. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity.
This initial screen across the three key monoamine transporters (NET, DAT, SERT) will establish whether Cmpd-X binds, its relative preference for each transporter, and the potency of this interaction.
This protocol outlines a method using cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET). The protocol is analogous for hDAT and hSERT, using the appropriate radioligand and non-specific competitor.
Membrane Preparation:
Harvest HEK293-hNET cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[5]
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
Resuspend the final pellet in an assay binding buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[5]
Assay Execution (96-well format):
To each well, add the following in order:
50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4).
50 µL of Cmpd-X at various concentrations (typically from 10 µM down to 0.1 nM in serial dilutions). For control wells, add buffer (Total Binding) or a saturating concentration of a known inhibitor like 1 µM Desipramine (Non-Specific Binding).[2]
50 µL of radioligand solution (e.g., 1 nM [³H]nisoxetine for NET).[2]
Incubate the plate for 120 minutes at 4°C with gentle agitation.[2] The lower temperature is often used to minimize degradation and non-specific interactions, though conditions may need optimization.[6]
Filtration and Detection:
Rapidly terminate the binding reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/C filters presoaked in polyethyleneimine).[5]
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5]
Data Analysis:
Subtract the non-specific binding counts from all other wells.
Plot the percentage of specific binding against the logarithm of the Cmpd-X concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Cmpd-X that inhibits 50% of specific radioligand binding).
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]
Hypothetical Data Summary: Cmpd-X Binding Affinity
Target Transporter
Radioligand
Kᵢ of Cmpd-X (nM)
hNET
[³H]nisoxetine
15.2
hSERT
[³H]citalopram
256.8
hDAT
[³H]WIN 35,428
89.4
This hypothetical data suggests Cmpd-X has a primary affinity for the norepinephrine transporter, with weaker binding to the dopamine and serotonin transporters.
Caption: Workflow for a competitive radioligand binding assay.
Chapter 2: Functional Cross-Validation via Neurotransmitter Uptake Assays
The Rationale: From Binding to Biological Effect
While binding affinity (Kᵢ) is a crucial parameter, it does not describe the functional consequence of the compound-target interaction. A compound could be an inhibitor (blocking the transporter's function) or a substrate/releaser (being transported itself, sometimes causing reverse transport). A functional neurotransmitter uptake assay directly measures the inhibition of the transporter's primary biological role: clearing neurotransmitters from the extracellular space.[3][7]
This assay serves as an essential cross-validation of the binding data.[6] By comparing the functional potency (IC₅₀) from this assay with the binding affinity (Kᵢ), we can confirm that Cmpd-X is indeed a transporter inhibitor and verify the rank order of potency established in the binding experiments. Modern non-radioactive methods using fluorescent substrates are also available and offer a more streamlined, homogeneous protocol.[8][9]
This protocol uses whole HEK293 cells expressing hNET to measure the inhibition of norepinephrine uptake.
Cell Plating:
Seed HEK293-hNET cells into a 96-well plate at a density that will form a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[9] Allow cells to adhere for ~20 hours.
Assay Execution:
Gently wash the cell monolayer once with 100 µL of Krebs-Ringer-HEPES (KRH) buffer at room temperature.[10]
Pre-incubate the cells for 5-10 minutes with 50 µL of KRH buffer containing various concentrations of Cmpd-X or a reference inhibitor (e.g., Desipramine for non-specific uptake control).[10]
Initiate the uptake reaction by adding 50 µL of KRH buffer containing a fixed concentration of [³H]-Norepinephrine (e.g., 10-20 nM).
Allow the uptake to proceed for a short, defined period within the linear range of transport (typically 1-3 minutes) at room temperature.[10]
Termination and Lysis:
Rapidly terminate the uptake by aspirating the buffer and washing the cells twice with 100 µL of ice-cold KRH buffer.[10]
Lyse the cells by adding 100-300 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well.[10]
Detection and Analysis:
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the radioactivity.
Analyze the data similarly to the binding assay, subtracting non-specific uptake and fitting the dose-response data to determine the functional IC₅₀ value.
Data Cross-Validation: Comparing Binding and Function
Target
Binding Affinity Kᵢ (nM)
Functional Potency IC₅₀ (nM)
Potency Ratio (IC₅₀ / Kᵢ)
hNET
15.2
25.5
1.68
hSERT
256.8
410.2
1.60
hDAT
89.4
135.1
1.51
For a competitive inhibitor, the Kᵢ and IC₅₀ values are expected to be in close agreement, with a potency ratio near 1.0. Ratios between 1-3 are common and confirm a consistent pharmacological profile. Significant discrepancies could suggest complex binding kinetics or assay-specific artifacts that require further investigation.[6]
Caption: Mechanism of functional uptake inhibition by Cmpd-X.
Chapter 3: Selectivity and Safety Profiling
The Rationale: Identifying Potential Liabilities
A potent compound is not necessarily a safe or useful one. Selectivity is paramount. Cross-validation must extend to key off-targets that are mechanistically related or are common sources of adverse drug reactions.
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that metabolize monoamines.[11] Inhibition of these enzymes can lead to dangerous drug-drug interactions, particularly with monoamine reuptake inhibitors, potentially causing serotonin syndrome or hypertensive crisis.[12] It is critical to assess if Cmpd-X also inhibits MAO.
hERG Channel Blockade: The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is crucial for cardiac repolarization.[13] Blockade of this channel by non-cardiac drugs is a primary cause of acquired long QT syndrome, which can lead to life-threatening arrhythmias.[14] Therefore, assessing hERG liability is a mandatory step in safety pharmacology.[15]
Methodology Overview: Key Off-Target Assays
MAO-A/B Inhibition Assay: This is typically a fluorescence- or luminescence-based assay using recombinant human MAO-A or MAO-B enzymes.[16][17] The assay measures the production of a detectable product (e.g., H₂O₂) when the enzyme metabolizes a substrate. The ability of Cmpd-X to inhibit this signal is measured to determine an IC₅₀ value.[11]
hERG Channel Assay (Automated Patch Clamp): The gold-standard method for assessing hERG liability is electrophysiology.[14][15] Automated patch-clamp systems are used to measure the flow of potassium ions through hERG channels expressed in a cell line (e.g., HEK293 or CHO cells).[18] A specific voltage protocol is applied to elicit the characteristic hERG current, and the inhibitory effect of Cmpd-X is quantified across a range of concentrations to determine its IC₅₀.[13][19]
Hypothetical Safety & Selectivity Profile for Cmpd-X
Target
Assay Type
Potency IC₅₀ (nM)
Selectivity Index (vs. NET IC₅₀)
hNET (Primary)
Uptake Inhibition
25.5
-
MAO-A
Enzyme Inhibition
>10,000
>392x
MAO-B
Enzyme Inhibition
8,500
333x
hERG Channel
Patch Clamp
4,300
168x
A selectivity index (Off-Target IC₅₀ / Primary Target IC₅₀) greater than 100-fold is generally considered a good starting point, indicating a reasonable therapeutic window. The hypothetical data above suggests Cmpd-X is highly selective for NET over MAO and has a significant, though not ideal, window over hERG, warranting further monitoring.
Caption: Decision-making workflow based on cross-validation data.
Conclusion
This guide has detailed a systematic, three-tiered approach to the in vitro characterization of a novel compound, 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (Cmpd-X). By employing a cross-validation strategy, we build a high-confidence profile of the molecule's pharmacological activity.
Target Engagement: We first confirmed that Cmpd-X binds with high affinity to the norepinephrine transporter.
Functional Activity: We then validated this binding by demonstrating a corresponding functional inhibition of norepinephrine uptake, confirming its mechanism as a reuptake inhibitor.
Safety & Selectivity: Finally, we assessed its profile against key off-targets, establishing a promising selectivity window over related monoamine metabolizing enzymes and the critical hERG cardiac ion channel.
The convergence of data from these orthogonal assays provides a robust and trustworthy foundation. This integrated dataset allows for a confident decision to either advance Cmpd-X into more complex cellular or in vivo models or to guide further medicinal chemistry efforts to optimize its profile. This rigorous, self-validating workflow is essential for mitigating risks and increasing the probability of success in the long and complex process of drug discovery.
References
Beattie, K. A., et al. (2018). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
Blakely, R. D., & Bauman, A. L. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience. Available at: [Link]
Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Porsolt. Available at: [Link]
Roth, B. L., et al. (2002). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques. Available at: [Link]
Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact. Sophion. Available at: [Link]
Fertig, N., et al. (2007). New cell models and assays in cardiac safety profiling. Expert Opinion on Drug Discovery. Available at: [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
Jayanthi, S., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology. Available at: [Link]
Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. Available at: [Link]
Helyes, Z. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]
Reith, M. E. A. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods. Available at: [Link]
Grimm, S. H. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Dissertation, Ludwig-Maximilians-Universität München. Available at: [Link]
Uddin, M. S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. Available at: [Link]
Essential Protective Measures for Handling 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling Prepared for researchers, scientists, and drug development professionals, this guide provides essential, immediate safety and logistical i...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
Prepared for researchers, scientists, and drug development professionals, this guide provides essential, immediate safety and logistical information for handling 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in scientific principles to ensure your safety and the integrity of your work.
Hazard Identification and Risk Assessment: Understanding the Compound
Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation : Direct contact may cause skin irritation.[1][3][4]
Serious Eye Damage/Irritation : Vapors or direct contact can cause serious eye irritation.[1][4]
Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[1][4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine.
Goggles should be worn at all times. A face shield provides additional protection against splashes and should be used when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
Gloves must be inspected for any signs of degradation or puncture before use. Follow proper glove removal techniques to avoid skin contact with the contaminated outer surface.[1][5]
A lab coat is the minimum requirement. For procedures with a higher risk of exposure, a complete chemical-resistant suit is recommended.
Respiratory Protection
Use in a certified chemical fume hood.
All handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine.
Caption: Decision workflow for PPE selection and handling procedures.
Step-by-Step Handling and Emergency Protocols
Adherence to standardized procedures is critical for minimizing risk.
Safe Handling Procedures
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[4]
Ventilation : Always handle the compound in a certified chemical fume hood to ensure adequate ventilation.[6][7]
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
Dispensing : When dispensing the chemical, avoid creating dust or aerosols.[1]
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1]
Emergency First Aid Measures
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][4]
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[1][4]
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
Chemical Waste Disposal
Collection : Collect all waste containing 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine in a designated, properly labeled, and sealed container.
Licensed Disposal : Arrange for disposal through a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain.[1]
Contaminated PPE Disposal
Gloves : After use, remove gloves using the proper technique (without touching the outer surface) and dispose of them in a designated hazardous waste container.[1][5]
Other PPE : Contaminated lab coats, suits, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
References
Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical. Retrieved from [Link]
Material Safety Data Sheet - Cole-Parmer. (2005, October 3). Cole-Parmer. Retrieved from [Link]
SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Covestro. Retrieved from [Link]
Watson International Ltd - Safety Data Sheet. (n.d.). Watson International Ltd. Retrieved from [Link]